d-Glaucine-d6
Description
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Properties
Molecular Formula |
C₂₁H₁₉D₆NO₄ |
|---|---|
Molecular Weight |
361.46 |
Synonyms |
(6aS)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6; _x000B_(S)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6; 1,2,9,10-Tetramethoxy-6aα-aporphine-d6; Glaucine-d6; (+)-Glaucine-d6; (S)-Gla |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of d-Glaucine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Glaucine-d6 is the deuterated form of d-Glaucine, an aporphine alkaloid naturally found in various plant species, most notably Glaucium flavum (yellow horn poppy). As a stable isotope-labeled compound, this compound serves as an invaluable tool in pharmacokinetic and metabolic studies, acting as an internal standard for the quantification of d-Glaucine in biological matrices. Its use allows for greater accuracy and precision in analytical methodologies such as mass spectrometry. This guide provides a comprehensive overview of the chemical properties, proposed synthesis, analytical methodologies, and known pharmacological context of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in a laboratory setting.
| Property | Value | Reference |
| Chemical Name | (S)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6 | [1][2] |
| Molecular Formula | C₂₁H₁₉D₆NO₄ | [1] |
| Molecular Weight | 361.46 g/mol | [1] |
| CAS Number | Not widely available | |
| Appearance | Typically a powder | [3] |
| Purity | ≥98% (commercially available) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, and DMSO | [3] |
| Storage Conditions | 2-8°C, protected from air and light | [3] |
Synthesis and Isotopic Labeling
While specific, detailed protocols for the commercial synthesis of this compound are proprietary, a plausible synthetic route involves the introduction of deuterium atoms at the methoxy groups of a precursor molecule. A general conceptual workflow for the synthesis of deuterated alkaloids is presented below.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Proposed Synthesis of this compound
This protocol is a generalized procedure based on common methods for deuteromethylation in alkaloid synthesis.
-
Precursor Preparation: Start with a suitable precursor of d-Glaucine that has free hydroxyl groups at the positions to be deuteromethylated.
-
Reaction Setup: Dissolve the precursor in an appropriate aprotic solvent (e.g., anhydrous DMF or THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Deuteromethylation: Add a strong base (e.g., sodium hydride) to deprotonate the hydroxyl groups. Subsequently, add a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Extraction: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the crude this compound into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.
-
Characterization: Confirm the identity and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Analytical Methodologies
Accurate analysis of this compound is crucial for its use as an internal standard. The following are detailed protocols for its analysis using common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: HPLC Analysis of this compound
This method is adapted from established procedures for the analysis of d-Glaucine.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for better peak shape and MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm and 305 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a compatible solvent.
Caption: General workflow for the HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Analysis of this compound
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire standard proton NMR spectra. The signals corresponding to the methoxy protons in the non-deuterated glaucine will be absent or significantly reduced.
-
¹³C NMR: Acquire standard carbon-13 NMR spectra. The carbon signals of the deuterated methoxy groups will appear as multiplets due to C-D coupling.
-
²H NMR: Deuterium NMR can be used to confirm the positions of isotopic labeling.
Mass Spectrometry (MS)
Experimental Protocol: Mass Spectrometry Analysis of this compound
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., electrospray ionization - ESI).
-
Ionization Mode: Positive ion mode is typically used for aporphine alkaloids.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular ion peak ([M+H]⁺) at approximately m/z 362.5.
-
Tandem MS (MS/MS): Perform fragmentation analysis to confirm the structure. The fragmentation pattern will be similar to that of unlabeled glaucine, but fragments containing the deuterated methoxy groups will show a corresponding mass shift.
Pharmacological Context and Signaling Pathways
This compound is expected to have the same pharmacological profile as its non-deuterated counterpart, d-Glaucine. The primary mechanisms of action for glaucine are the inhibition of phosphodiesterase 4 (PDE4) and the blockade of L-type calcium channels.[5] These actions lead to its observed bronchodilator and anti-inflammatory effects.
PDE4 Inhibition Signaling Pathway
Glaucine acts as an inhibitor of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, glaucine increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, resulting in smooth muscle relaxation and reduced inflammation.
References
- 1. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple actions of glaucine on cyclic nucleotide phosphodiesterases, alpha 1-adrenoceptor and benzothiazepine binding site at the calcium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple actions of glaucine on cyclic nucleotide phosphodiesterases, alpha 1-adrenoceptor and benzothiazepine binding site at the calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glaucine (O,O-Dimethylisoboldine) | PDE4抑制剂 | MCE [medchemexpress.cn]
- 5. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Deuterated Glaucine: A Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of a proposed synthetic pathway for deuterated glaucine, a molecule of significant interest for its potential therapeutic applications and use in metabolic studies. Given the absence of a direct, published method for the synthesis of deuterated glaucine, this document outlines a feasible multi-step synthetic strategy based on established methods for the synthesis of aporphine alkaloids and known techniques for isotopic labeling. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in tabular format, and workflow visualizations to facilitate the laboratory preparation of this compound.
Introduction
Glaucine is a naturally occurring aporphine alkaloid found in plants of the Papaveraceae family, such as Glaucium flavum.[1][2] It exhibits a range of pharmacological activities, including bronchodilator, anti-inflammatory, and neuroleptic effects, and is used as an antitussive in some countries.[1][2] The substitution of hydrogen atoms with their stable isotope, deuterium, in drug molecules can lead to significant alterations in their metabolic profiles. This "deuterium switch" can improve pharmacokinetic properties by slowing down metabolism, potentially leading to enhanced bioavailability and a longer half-life.[3][4]
The deuteration of glaucine offers a promising strategy to modulate its pharmacokinetic profile, potentially leading to a more favorable therapeutic window. This guide details a proposed synthetic route to introduce deuterium at the N-methyl and O-methyl positions of the glaucine scaffold.
Proposed Synthetic Pathway for Deuterated Glaucine (d-Glaucine)
The proposed synthesis of deuterated glaucine starts from the commercially available precursor, boldine. Boldine shares the same aporphine core as glaucine but possesses hydroxyl groups instead of methoxy groups at positions 2 and 9. The strategy involves the N-demethylation of boldine to produce norboldine, followed by deuteromethylation of the nitrogen and oxygen atoms, and subsequent O-methylation of the remaining hydroxyl groups.
References
A Comprehensive Technical Guide to d-Glaucine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Glaucine-d6 is the deuterated analog of d-Glaucine, an aporphine alkaloid naturally occurring in various plant species, most notably Glaucium flavum (yellow horn poppy). d-Glaucine has garnered significant interest in the scientific community for its diverse pharmacological properties, including antitussive, anti-inflammatory, bronchodilator, and neuroleptic effects. The introduction of deuterium (d6) serves to modify its metabolic profile, potentially enhancing its pharmacokinetic properties and making it a valuable tool for research and drug development. This guide provides an in-depth overview of this compound, focusing on its chemical identity, synthesis, pharmacology, and the experimental methodologies used to characterize its activity.
Chemical Identity
While a specific CAS number for this compound is not consistently reported by major chemical suppliers, its chemical identity is defined by its structure and relationship to the parent compound, d-Glaucine.
| Parameter | Value |
| Chemical Name | (S)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6 |
| Synonyms | (+)-Glaucine-d6, Glaucine-d6 |
| Molecular Formula | C₂₁H₁₉D₆NO₄ |
| Molecular Weight | 361.49 g/mol |
| Parent Compound CAS | 475-81-0 (for d-Glaucine) |
Synthesis of this compound
A detailed, publicly available protocol for the specific synthesis of this compound is not readily found. However, its synthesis can be inferred from established methods for the synthesis of aporphine alkaloids and general techniques for deuterium labeling. A plausible synthetic approach would involve the introduction of deuterium atoms at a late stage of the synthesis of the glaucine scaffold.
General Synthetic Strategy
The synthesis of the aporphine core, such as glaucine, can be achieved through biomimetic oxidative coupling of reticuline-type precursors. An alternative approach involves a multi-step synthesis starting from simpler aromatic precursors to construct the tetracyclic ring system.
Deuterium Labeling
Deuterium labeling of organic molecules can be achieved through various methods, including:
-
Reductive amination with a deuterated reagent: Introduction of the N-methyl group can be performed using a deuterated methylating agent, such as deuterated formaldehyde (CD₂O) or methyl-d₃ iodide (CD₃I), in a reductive amination reaction.
-
Hydrogen-deuterium exchange: Under specific catalytic conditions (e.g., using a palladium catalyst and a deuterium source like D₂O), it is possible to exchange specific hydrogen atoms on the aromatic rings or other positions of the molecule with deuterium.
-
Use of deuterated starting materials: The synthesis can be initiated with deuterated precursors, carrying the deuterium atoms through the synthetic route.
A likely method for the synthesis of this compound would involve the use of deuterated N-methylating agents to introduce the trideuteromethyl group and potentially deuterated methoxy precursors for the O-methyl groups.
Pharmacological Profile
d-Glaucine exhibits a multi-target pharmacological profile, and this compound is expected to retain a similar mechanism of action, with potential differences in its metabolic stability and pharmacokinetics. The primary targets of d-Glaucine are:
-
Phosphodiesterase 4 (PDE4): Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in smooth muscle relaxation, particularly in the bronchi, and anti-inflammatory effects.
-
L-type Calcium Channels: Blockade of these channels inhibits the influx of calcium into smooth muscle cells, contributing to its bronchodilator and vasodilator effects.
-
Dopamine D1 and D2 Receptors: d-Glaucine acts as an antagonist at these receptors, which may underlie its neuroleptic-like effects.
-
Serotonin 5-HT2A Receptors: It has been shown to act as a partial agonist at 5-HT2A receptors, which may be responsible for its reported hallucinogenic effects at higher doses.
-
NF-κB Pathway: d-Glaucine has been reported to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the pharmacological activity of d-Glaucine. It is anticipated that this compound would exhibit similar potency, with potential variations in its in vivo efficacy and duration of action.
| Target | Assay Type | Species/Tissue | Value |
| PDE4 | Inhibition Constant (Ki) | Human Bronchial Tissue | 3.4 µM |
| 5-HT2A Receptor | Antagonism (pKb) | Human | (R)-enantiomer: Positive allosteric modulator |
| α1-Adrenergic Receptor | Antagonism | Not Specified | Active |
| Dopamine D1 Receptor | Binding Affinity | Rat Brain | Moderate |
| Dopamine D2 Receptor | Binding Affinity | Rat Brain | Moderate |
| Pharmacokinetic Parameter | Route of Administration | Species | Value |
| Elimination Half-life (t½) | Intravenous (0.1 mg/kg) | Horse | 3.1 hours |
| Bioavailability | Oral | Horse | 17-48% |
| Volume of Distribution (Vd) | Intravenous | Horse | 2.7 L/kg (central), 4.9 L/kg (peripheral) |
Experimental Protocols
Detailed experimental protocols for the assessment of this compound are crucial for reproducible research. The following sections outline the general methodologies for key pharmacological assays.
PDE4 Inhibition Assay
Objective: To determine the inhibitory potency of this compound on PDE4 activity.
Methodology:
-
Enzyme Source: Recombinant human PDE4 enzyme.
-
Substrate: Cyclic AMP (cAMP).
-
Assay Principle: The assay measures the conversion of cAMP to AMP by PDE4. The amount of remaining cAMP or the amount of AMP produced is quantified.
-
Detection Method: A common method is the use of a competitive immunoassay (e.g., ELISA) or a fluorescence polarization (FP) assay. In an FP assay, a fluorescently labeled cAMP derivative competes with the unlabeled cAMP for binding to a specific antibody.
-
Procedure:
-
The PDE4 enzyme is incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of a fixed concentration of cAMP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of cAMP is measured using the chosen detection method.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the PDE4 activity (IC50) is calculated by fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation.
Calcium Channel Blocking Assay
Objective: To assess the ability of this compound to block L-type calcium channels.
Methodology:
-
Cell Line: A cell line stably expressing the subunits of the L-type calcium channel (e.g., HEK293 cells).
-
Assay Principle: The assay measures the influx of calcium into the cells upon depolarization.
-
Detection Method: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is used to monitor changes in intracellular calcium concentration.
-
Procedure:
-
Cells are loaded with the calcium-sensitive dye.
-
The cells are then incubated with varying concentrations of this compound.
-
The cells are depolarized using a high concentration of potassium chloride (KCl) to open the voltage-gated calcium channels.
-
The change in fluorescence, corresponding to the influx of calcium, is measured using a fluorescence plate reader.
-
-
Data Analysis: The IC50 value is determined by plotting the inhibition of calcium influx against the concentration of this compound.
Dopamine and Serotonin Receptor Binding and Functional Assays
Objective: To determine the affinity (Ki) and functional activity (EC50 or IC50) of this compound at dopamine (D1, D2) and serotonin (5-HT2A) receptors.
Methodology:
-
Receptor Source: Cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or brain tissue homogenates.
-
Radioligand Binding Assay (for affinity):
-
Principle: A radiolabeled ligand with known high affinity for the receptor is used to compete with unlabeled this compound.
-
Procedure: Membranes are incubated with the radioligand and varying concentrations of this compound. The amount of bound radioactivity is measured after separating the bound and free radioligand.
-
Data Analysis: The IC50 value is determined, and the Ki is calculated using the Cheng-Prusoff equation.
-
-
Functional Assay (for activity):
-
Principle: Measures the cellular response following receptor activation or inhibition. For G-protein coupled receptors like these, common readouts include changes in intracellular second messengers (e.g., cAMP for D1, calcium flux for 5-HT2A) or reporter gene expression.
-
Procedure: Cells expressing the receptor are treated with varying concentrations of this compound, either alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).
-
Data Analysis: EC50 values (for agonists) or IC50 values (for antagonists) are calculated from the dose-response curves.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by d-Glaucine and a general experimental workflow for its characterization.
In-Depth Technical Guide to the Certificate of Analysis of d-Glaucine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Certificate of Analysis for d-Glaucine-d6, a deuterated stable isotope of d-Glaucine. This document is intended to serve as a detailed resource, offering insights into the analytical data, experimental methodologies, and relevant biological pathways associated with this compound.
Compound Identification and Specifications
This compound is the deuterated form of d-Glaucine, an aporphine alkaloid. The deuterium labeling provides a valuable tool for various research applications, including metabolic studies and use as an internal standard in quantitative analyses.
Table 1: General Information for this compound
| Parameter | Details |
| Product Name | This compound |
| Synonyms | (6aS)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6 |
| Molecular Formula | C₂₁H₁₉D₆NO₄ |
| Molecular Weight | 361.46 g/mol |
| Source | Synthetic |
| Appearance | Pale Beige to Light Brown Solid |
| Solubility | Chloroform (Slightly), Methanol (Slightly) |
| Long Term Storage | -20°C, Inert atmosphere |
Quantitative Analytical Data
The following tables summarize the quantitative data from the Certificate of Analysis provided by LGC Standards.
Table 2: Purity and Isotopic Distribution
| Analysis | Specification | Result |
| Purity (Overall) | >95% | Conforms |
| HPLC Purity | >95% | 96.37% (at 225 nm) |
| Isotopic Purity | >95% | 96.9% |
Table 3: Mass Spectrometry Isotopic Purity Breakdown
| Isotope | Normalized Intensity (%) |
| d0 | 0.19 |
| d1 | 0.04 |
| d2 | 0.54 |
| d3 | 4.33 |
| d4 | 1.20 |
| d5 | 0.00 |
| d6 | 93.70 |
Table 4: Conformity Analysis
| Test | Specification | Result |
| NMR | Conforms to Structure | Conforms |
| MS | Conforms to Structure | Conforms |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used to certify the quality of this compound. These protocols are based on established methods for the analysis of aporphine alkaloids and deuterated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed to confirm the structural integrity of the molecule, including the position of deuterium labels.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a glass wool-plugged pipette into a 5 mm NMR tube to remove any particulate matter.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. The resulting spectrum is integrated and chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm). The absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Chemical shifts are referenced to the CDCl₃ solvent peak (77.16 ppm).
-
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound by separating it from any potential impurities.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 225 nm.
-
-
Data Analysis:
-
Integrate the peak area of the main component and any impurities.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components, expressed as a percentage.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and is crucial for determining its isotopic purity.
Protocol:
-
Sample Introduction:
-
The sample can be introduced via direct infusion or as the eluent from an LC system (LC-MS). For LC-MS, the HPLC conditions described above can be used, though a lower flow rate (0.2-0.4 mL/min) might be optimal depending on the interface.
-
-
MS Conditions:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Gas Flow (N₂): 600-800 L/hr.
-
Desolvation Temperature: 350-450°C.
-
-
Data Acquisition: Acquire full scan mass spectra over a range of m/z 100-500.
-
-
Data Analysis:
-
The primary peak should correspond to the [M+H]⁺ ion of this compound (expected m/z ≈ 362.22).
-
Analyze the isotopic cluster of the molecular ion to determine the distribution of d0 to d6 species. The isotopic purity is calculated based on the relative intensity of the d6 peak compared to the other isotopic peaks.
-
Experimental and Signaling Pathway Visualizations
The following diagrams, created using the DOT language, illustrate the analytical workflows and the known signaling pathways of glaucine.
Glaucine exhibits multiple pharmacological activities. The diagrams below illustrate its primary mechanisms of action.
A Technical Guide to the Isotopic Purity of d-Glaucine-d6
This technical guide provides a comprehensive overview of the isotopic purity of d-Glaucine-d6, a deuterated analog of the aporphine alkaloid d-Glaucine. This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their studies. Herein, we present quantitative data on isotopic distribution, detail the experimental protocols for its determination, and provide visual diagrams of the analytical workflow and data relationships.
This compound serves as a crucial internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays for pharmacokinetic and drug metabolism studies. The precision of these studies hinges on the isotopic stability and high purity of the deuterated standard. The presence of unlabeled (d0) or partially labeled isotopic species can introduce significant variability and inaccuracy in the quantification of the target analyte.
Isotopic Purity Data
The isotopic purity of this compound is quantitatively assessed by determining the relative abundance of each isotopic species. This analysis is typically performed using mass spectrometry. The table below summarizes the isotopic distribution for a representative batch of this compound.[1]
| Isotopic Species | Number of Deuterium Atoms | Normalized Intensity (%) |
| d0 | 0 | 0.19 |
| d1 | 1 | 0.04 |
| d2 | 2 | 0.54 |
| d3 | 3 | 4.33 |
| d4 | 4 | 1.20 |
| d5 | 5 | 0.00 |
| d6 | 6 | 93.70 |
The specification for the isotopic purity of this compound is typically greater than 95%.[1] The observed isotopic purity for the d6 species in the analyzed lot is 96.9%.[1]
Experimental Protocols
The determination of the isotopic purity of this compound is accomplished through the application of high-resolution analytical techniques capable of distinguishing between isotopologues. The principal methods employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry offers a direct and precise measurement of the isotopic distribution of a labeled compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: The prepared sample is introduced into the mass spectrometer, where the molecules are ionized. Electrospray ionization (ESI) is a commonly utilized soft ionization technique for polar molecules like glaucine.
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer.
-
Detection: An ion detector measures the abundance of each ion at its specific m/z.
-
Data Analysis: The output is a mass spectrum that displays a cluster of peaks corresponding to the different isotopic species (d0 through d6). The isotopic purity is calculated from the relative intensities of these peaks, with the final purity expressed as the percentage of the fully deuterated (d6) molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides complementary information to mass spectrometry by confirming the positions of the deuterium labels and offering an independent assessment of isotopic enrichment.
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in an appropriate deuterated NMR solvent (e.g., chloroform-d, methanol-d4).
-
¹H NMR Analysis: A proton NMR spectrum is acquired. Successful deuteration is confirmed by the absence or significant attenuation of proton signals at the specific chemical shifts corresponding to the labeled positions. The degree of deuteration can be quantified by integrating the residual proton signals at these positions relative to a non-deuterated signal within the molecule.
-
²H NMR Analysis: A deuterium NMR spectrum can be acquired to directly observe the deuterium nuclei. This provides definitive evidence of deuterium incorporation and can offer insights into the chemical environment of the labels.
Visualizing the Process
Experimental Workflow for Isotopic Purity Determination
References
A Technical Guide to d-Glaucine-d6 for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of d-Glaucine-d6, a deuterated form of the aporphine alkaloid d-Glaucine. It is intended for researchers, scientists, and drug development professionals interested in the procurement and application of this compound in experimental settings. This document outlines available suppliers, pricing, and key technical data, along with its known mechanisms of action and relevant signaling pathways.
Core Data Presentation
This compound Supplier and Product Information
For researchers looking to source this compound, several suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from various suppliers. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Catalog Number | Purity | Isotopic Purity (d6) | Available Quantities | Price (USD) |
| Coompo Research Chemicals | C237352 | 98% | Not Specified | 2.5 mg | $150.00 |
| 25 mg | $1200.00 | ||||
| LGC Standards | G406902 | >95% (96.37% by HPLC) | 96.9% (93.70% d6)[1] | Not Specified | Inquire |
| Santa Cruz Biotechnology | sc-219509 | Not Specified | Not Specified | Not Specified | Inquire |
| Clearsynth | CS-T-100269 | Not Specified | Not Specified | Not Specified | Inquire |
| Adva Tech Group Inc. | Not Specified | Not Specified | Not Specified | Not Specified | Inquire |
Note: this compound is sold for research use only and is not intended for diagnostic or therapeutic use[2].
Chemical Properties:
-
Molecular Formula: C₂₁H₁₉D₆NO₄[2]
-
Molecular Weight: 361.46 g/mol [2]
-
Synonyms: (S)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6, (+)-Glaucine-d6[3]
-
Appearance: Pale Beige to Light Brown Solid[1]
-
Solubility: Chloroform (Slightly), Dichloromethane, DMSO, Methanol (Slightly)[1][3]
-
Storage: Store at 2-8°C, protected from air and light; for long-term storage, -20°C in an inert atmosphere is recommended[1][3].
Mechanism of Action and Signaling Pathways
d-Glaucine, the non-deuterated parent compound of this compound, is a bioactive alkaloid with multiple established mechanisms of action, making it a compound of interest for various therapeutic areas. It is known to possess bronchodilator, anti-inflammatory, and antitussive effects[3]. The primary mechanisms of action are through the inhibition of phosphodiesterase 4 (PDE4), blockade of calcium channels, and modulation of the NF-κB signaling pathway.
Phosphodiesterase 4 (PDE4) Inhibition
Glaucine acts as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, glaucine increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and other downstream effectors. This leads to a variety of cellular responses, including smooth muscle relaxation (bronchodilation) and reduced inflammation.
References
Solubility Profile of d-Glaucine-d6 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of d-Glaucine-d6, a deuterated analog of the aporphine alkaloid glaucine. Understanding the solubility of this compound is critical for its application in various research and development settings, including analytical standard preparation, formulation development, and in vitro/in vivo studies. This document outlines quantitative and qualitative solubility data, detailed experimental methodologies for solubility determination, and relevant biological pathway information.
Core Data Presentation
Quantitative Solubility of d-Glaucine
| Solvent | Solubility (mg/mL) | Citation |
| Dimethylformamide (DMF) | 30 | [1] |
| Dimethyl sulfoxide (DMSO) | 30 | [1] |
| Ethanol | 30 | [1] |
Qualitative Solubility of d-Glaucine
| Solvent | Solubility | Citation |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Acetone | Soluble | [2] |
Experimental Protocols
Determining the solubility of a compound like this compound is a crucial step in its characterization. The following is a generalized experimental protocol based on the widely used shake-flask method, which can be adapted to determine the equilibrium solubility of this compound in various organic solvents.
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid powder)
-
Selected organic solvent (e.g., DMSO, Ethanol, Chloroform) of high purity
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set at a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated and in equilibrium with the solid drug.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand to allow the excess solid to settle.
-
To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
-
Data Reporting:
-
Express the solubility as the mean ± standard deviation of replicate measurements (typically n=3) in units of mg/mL or mol/L.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Measurement.
Signaling Pathway of d-Glaucine
d-Glaucine is known to exert its biological effects through multiple mechanisms, primarily as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker.
Caption: Simplified Signaling Pathway of d-Glaucine.
References
Technical Guide: Physicochemical Properties and Analytical Characterization of d-Glaucine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Glaucine-d6 is the deuterated analog of d-Glaucine, an aporphine alkaloid naturally found in plants of the Papaveraceae family. Due to its pharmacological properties, including antitussive, anti-inflammatory, and bronchodilator effects, d-Glaucine and its labeled counterparts are of significant interest in drug metabolism, pharmacokinetic (DMPK) studies, and as internal standards for analytical quantification. This technical guide provides an in-depth overview of the physical state, appearance, and analytical methodologies for this compound, aimed at supporting research and development activities.
Physical State and Appearance
This compound is a stable, isotopically labeled compound. Based on available data, its physical state and appearance are summarized below.
Appearance: this compound is a solid material, described as a pale beige to light brown solid .
Physicochemical Data
Quantitative data for this compound is limited. The following table summarizes the available information for this compound and its non-deuterated analog, d-Glaucine, for comparative purposes.
| Property | This compound | d-Glaucine (non-deuterated) |
| Molecular Formula | C₂₁H₁₉D₆NO₄ | C₂₁H₂₅NO₄ |
| Molecular Weight | 361.46 g/mol | 355.43 g/mol |
| Physical State | Solid | Solid |
| Appearance | Pale Beige to Light Brown Solid | Crystalline solid |
| Melting Point | Not Determined | 119 °C[1] |
| Boiling Point | Not Determined | 487.0 ± 45.0 °C (Predicted)[1] |
| Purity (by HPLC) | 96.37% | >98% (typical) |
| Isotopic Purity | 96.9% | N/A |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | Soluble in Chloroform, Dichloromethane, DMSO[2] |
| pKa | Not Determined | 6.65 ± 0.20 (Predicted)[1] |
Experimental Protocols
The analytical characterization of this compound is critical for its use in research. The following protocols are based on established methods for the analysis of glaucine and general procedures for deuterated compounds.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This method is adapted from established protocols for the analysis of d-Glaucine and is suitable for determining the chemical purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., methanol or a mixture of the mobile phase).
-
Dilute to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject 10 µL of the prepared sample.
-
Run the gradient program to elute the analyte and any impurities.
-
The purity is determined by the area percentage of the principal peak relative to the total peak area.
-
Mass Spectrometry (MS) for Isotopic Purity and Confirmation
Mass spectrometry is essential for confirming the molecular weight and assessing the isotopic purity of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Procedure:
-
The sample is introduced into the mass spectrometer via the HPLC system as described above.
-
Acquire the full scan mass spectrum in the positive ion mode.
-
The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound (expected m/z ≈ 362.2).
-
Isotopic purity is determined by analyzing the distribution of the isotopic peaks. The relative intensity of the peak for this compound compared to the peaks for d0 to d5 isotopologues indicates the percentage of deuteration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the structure and the positions of deuterium labeling.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Experiments:
-
¹H NMR: The proton NMR spectrum will show the absence or significant reduction of signals at the positions where deuterium has been incorporated.
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton of the molecule.
-
²H NMR: The deuterium NMR spectrum can be used to directly observe the deuterium signals, confirming the sites of labeling.
-
Mandatory Visualization
Analytical Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of this compound, from initial assessment to final confirmation.
References
An In-Depth Technical Guide on the Pharmacological Effects of d-Glaucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
d-Glaucine, a naturally occurring aporphine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological profile. Primarily recognized for its antitussive properties, d-Glaucine also exhibits bronchodilator, anti-inflammatory, and neuroleptic effects. This technical guide provides a comprehensive overview of the core pharmacological effects of d-Glaucine, with a focus on its molecular mechanisms of action, quantitative data from key experimental findings, and detailed methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of d-Glaucine's therapeutic potential.
Introduction
d-Glaucine is an alkaloid that can be extracted from various plant species, most notably from the yellow horn poppy (Glaucium flavum).[1] It is utilized as an antitussive agent in several countries.[2][3] Beyond its established role in cough suppression, d-Glaucine's pharmacological activities extend to the relaxation of smooth muscle and modulation of inflammatory and neuronal pathways. These multifaceted effects are attributed to its interactions with several key biological targets, which will be detailed in this guide.
Core Pharmacological Effects and Mechanisms of Action
The pharmacological versatility of d-Glaucine stems from its ability to interact with multiple signaling pathways and receptors. The primary mechanisms of action are detailed below.
Phosphodiesterase 4 (PDE4) Inhibition
d-Glaucine acts as a selective, non-competitive inhibitor of phosphodiesterase 4 (PDE4).[2] PDE4 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including inflammation and smooth muscle tone. By inhibiting PDE4, d-Glaucine leads to an accumulation of intracellular cAMP, which in turn promotes bronchodilation and suppresses the activity of inflammatory cells.[2]
Calcium Channel Blockade
d-Glaucine functions as a calcium channel blocker by binding to the benzothiazepine site on L-type Ca²⁺ channels.[2] This action impedes the influx of extracellular calcium ions into smooth muscle cells, a critical step for muscle contraction. By blocking this influx, d-Glaucine induces smooth muscle relaxation, contributing significantly to its bronchodilator effects.[2]
Dopamine Receptor Antagonism
d-Glaucine has been shown to be a dopamine receptor antagonist, with a preference for D1 and D1-like receptors.[2] This interaction is thought to contribute to its neuroleptic-like effects. However, the affinity of glaucine for these receptors is considered to be relatively low.[4]
Serotonin Receptor Modulation
The enantiomers of glaucine exhibit distinct effects on serotonin receptors. (S)-glaucine (d-Glaucine) acts as a partial agonist at 5-HT₂ receptor subtypes.[5] In contrast, (R)-glaucine has been identified as a positive allosteric modulator of the 5-HT₂A receptor.[2] These interactions are likely responsible for the hallucinogenic effects reported with glaucine use.[2]
Anti-inflammatory Effects via NF-κB and Toll-Like Receptor (TLR) Signaling
d-Glaucine exerts anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[6] Additionally, d-Glaucine has been shown to modulate Toll-like receptor (TLR) signaling.[3] It can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 induced by TLR ligands, while enhancing the production of the anti-inflammatory cytokine IL-10.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data associated with the pharmacological effects of d-Glaucine.
Table 1: Enzyme and Receptor Binding Affinity
| Target | Parameter | Value | Species/Tissue | Reference(s) |
| Phosphodiesterase 4 (PDE4) | Kᵢ | 3.4 µM | Human Bronchus and Polymorphonuclear Leukocytes | [7] |
No specific Kᵢ or IC₅₀ values for d-Glaucine at dopamine D1, D2, or 5-HT2A receptors, or for L-type calcium channel blockade were available in the searched literature.
Table 2: Pharmacokinetic Parameters (Horses, 0.1 mg/kg dose)
| Administration | Parameter | Value | Unit | Reference(s) |
| Intravenous | t½ α (Distribution Half-life) | 0.3 (0.1-0.7) | h | [8] |
| t½ β (Elimination Half-life) | 3.1 (2.4-7.8) | h | [8] | |
| AUC₀-∞ | 45.4 (34.7-52.3) | hng/mL | [8] | |
| Vd (central) | 2.7 (1.3-4.6) | L/kg | [8] | |
| Vd (peripheral) | 4.9 (4.3-8.2) | L/kg | [8] | |
| Oral | t½ ka (Absorption Half-life) | 0.09 (0.05-0.15) | h | [8][9] |
| t½ kel (Elimination Half-life) | 0.7 (0.6-0.8) | h | [8][9] | |
| AUC₀-∞ | 15.1 (8.0-19.5) | hng/mL | [8][9] | |
| Bioavailability | 17 - 48 | % | [8][9] |
Human pharmacokinetic data indicates a half-life of 6-8 hours after oral administration of a 40 mg dose.[2]
Table 3: Toxicological Data
| Test | Species | Route of Administration | LD₅₀ | Reference(s) |
| Acute Toxicity | Rat | Oral | 545 mg/kg | |
| Rat | Intraperitoneal | 143 mg/kg | ||
| Mouse | Subcutaneous | 430 mg/kg |
Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide.
Antitussive Efficacy in Humans (Clinical Trial)
-
Study Design: A single-dose, double-blind, crossover study was conducted with 24 inpatients suffering from chronic cough.
-
Treatments: Patients received placebo, 30 mg d-Glaucine, or 30 mg dextromethorphan. A balanced incomplete block design was used, where each patient received two of the three treatments.
-
Evaluation: Cough frequency was objectively measured using a writing cough recorder.
-
Outcome: d-Glaucine was found to be significantly different from placebo in reducing coughs.[9]
Pharmacokinetic Study in Horses
-
Study Design: A three-way crossover study was performed in six horses.
-
Treatments:
-
Intravenous d-Glaucine (0.1 mg/kg)
-
Oral d-Glaucine (0.1 mg/kg)
-
Oral administration of tulip poplar shavings (containing a known amount of glaucine)
-
-
Sample Collection: Blood and urine samples were collected at various time points.
-
Analysis: Plasma and urine concentrations of glaucine and its metabolites were determined using a sensitive method involving solid-phase extraction followed by high-performance liquid chromatography (HPLC) with fluorescence detection.[4][10]
-
Data Modeling: A two-compartment model was used for intravenous administration data, and a one-compartment model was used for oral administration data to calculate pharmacokinetic parameters.[8][9]
Toll-like Receptor (TLR) Signaling Assay
-
Cell Model: Mouse peritoneal macrophages were used.
-
Stimulation: Macrophages were stimulated with various TLR ligands:
-
LPS (for TLR4)
-
Zymosan (for TLR2)
-
CpG (for TLR9)
-
-
Treatment: The cells were treated with d-Glaucine.
-
Endpoint Measurement: The production of cytokines (TNF-alpha, IL-6, IL-12, and IL-10) in the cell culture supernatant was measured.
-
Outcome: d-Glaucine inhibited the production of pro-inflammatory cytokines and enhanced the production of the anti-inflammatory cytokine IL-10.[3]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to d-Glaucine's pharmacology.
Signaling Pathways
References
- 1. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glaucine - Wikipedia [en.wikipedia.org]
- 3. Toll-like receptor-mediated anti-inflammatory action of glaucine and oxoglaucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro functional evaluation of isolaureline, dicentrine and glaucine enantiomers at 5-HT2 and α1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glaucine | PDE | Calcium Channel | Influenza Virus | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. Pharmacokinetics of glaucine after intravenous and oral administrations and detection of systemic aporphine alkaloids after ingestion of tulip poplar shavings in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. madbarn.com [madbarn.com]
- 10. researchgate.net [researchgate.net]
The Alkaloid Glaucine: A Comprehensive Technical Guide to its Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucine is a naturally occurring aporphine alkaloid that has garnered significant interest within the scientific community for its diverse pharmacological activities. It is primarily recognized for its antitussive, bronchodilator, anti-inflammatory, and neuroleptic properties, acting as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker.[1][2] This technical guide provides an in-depth overview of the principal natural sources of glaucine, quantitative data on its prevalence in various plant species, detailed experimental protocols for its extraction and analysis, and a visualization of its key signaling pathways.
Principal Natural Sources of Glaucine
Glaucine is predominantly found in plant species belonging to the Papaveraceae (Poppy) and Euphorbiaceae families. Several species have been identified as significant sources of this alkaloid.
Table 1: Primary Plant Sources of Glaucine Alkaloid
| Family | Genus | Species | Common Name | Primary Plant Part(s) Containing Glaucine |
| Papaveraceae | Glaucium | Glaucium flavum | Yellow Horned Poppy | Aerial parts (leaves, stems)[3] |
| Papaveraceae | Glaucium | Glaucium oxylobum | Lotus Sweetjuice | Aerial parts[4] |
| Papaveraceae | Corydalis | Corydalis yanhusuo | Yanhusuo | Tuber |
| Euphorbiaceae | Croton | Croton lechleri | Dragon's Blood | Leaves |
| Magnoliaceae | Liriodendron | Liriodendron tulipifera | Tulip Poplar | Leaves, Bark, Stems[1][5] |
Quantitative Analysis of Glaucine Content
The concentration of glaucine can vary significantly depending on the plant species, the specific part of the plant, geographical location, and developmental stage.[3] The following tables summarize the available quantitative data for glaucine content in its primary natural sources.
Table 2: Glaucine Content in Glaucium Species
| Species | Plant Part | Glaucine Concentration (% of dry weight) | Notes | Reference |
| Glaucium flavum | Aerial Parts | Main alkaloid | Protopine is the main alkaloid in the roots.[3] | [3] |
| Glaucium oxylobum | Aerial Parts | 0.7% | [4] |
Table 3: Glaucine Content in Corydalis yanhusuo
| Plant Part | Glaucine Concentration | Notes | Reference |
| Tuber (purified extract) | 14.03% | This value is for a purified alkaloid product, not the raw tuber. |
Table 4: Glaucine Content in Croton lechleri
| Plant Part | Total Alkaloid Concentration (% of dry weight) | Notes | Reference |
| Leaves | 0.1% - 1.4% | Glaucine is one of several alkaloids present in a specific chemotype. |
Table 5: Glaucine Content in Liriodendron tulipifera
| Plant Part | Glaucine Concentration | Notes | Reference |
| Leaves, Bark, Stems | Not well quantified in the reviewed literature. | Glaucine has been isolated from these parts, confirming its presence.[1][5] | [1][5] |
Experimental Protocols
Extraction and Purification of Glaucine from Plant Material (General Protocol)
This protocol is a synthesized methodology based on common alkaloid extraction techniques described in the literature.
a. Materials and Reagents:
-
Dried and powdered plant material (e.g., aerial parts of Glaucium flavum)
-
Methanol or Ethanol (95%)
-
Hydrochloric acid (HCl), 2% solution
-
Ammonia solution (25%)
-
Dichloromethane or Chloroform
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvent systems for chromatography (e.g., Chloroform:Methanol gradients)
-
Rotary evaporator
-
pH meter or pH indicator strips
b. Protocol Steps:
-
Maceration: Macerate the dried, powdered plant material in methanol or ethanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.
-
Filtration and Concentration: Filter the combined extracts and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning:
-
Suspend the crude extract in a 2% HCl solution.
-
Wash the acidic solution with dichloromethane or chloroform to remove neutral and weakly basic compounds.
-
Make the aqueous layer alkaline (pH 9-10) by adding ammonia solution.
-
Extract the alkaline solution multiple times with dichloromethane or chloroform to partition the glaucine into the organic phase.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.
-
Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing pure glaucine and concentrate to yield the isolated compound.
-
Quantification of Glaucine by High-Performance Liquid Chromatography (HPLC)
a. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 280 nm and 312 nm are suitable for detecting glaucine.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
b. Protocol Steps:
-
Standard Preparation: Prepare a stock solution of pure glaucine standard in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Accurately weigh the crude extract or purified fraction, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the glaucine peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of glaucine in the sample.
Signaling Pathways and Mechanisms of Action
Glaucine exerts its pharmacological effects primarily through the inhibition of phosphodiesterase 4 (PDE4) and the blockade of L-type calcium channels.
Phosphodiesterase 4 (PDE4) Inhibition
Glaucine's anti-inflammatory and bronchodilatory effects are largely attributed to its inhibition of PDE4. This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, glaucine increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, resulting in a reduction of pro-inflammatory mediators and smooth muscle relaxation.
Caption: Glaucine's PDE4 Inhibition Pathway.
Calcium Channel Blockade
Glaucine also functions as a calcium channel blocker, contributing to its cardiovascular and smooth muscle relaxant effects. It specifically targets L-type voltage-gated calcium channels, which are crucial for calcium influx into vascular smooth muscle cells and cardiac myocytes. By blocking these channels, glaucine reduces intracellular calcium concentration, leading to vasodilation, a decrease in myocardial contractility (negative inotropy), and a slowing of the heart rate (negative chronotropy).
References
- 1. Bio-functional constituents from the stems of Liriodendron tulipifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Quantification of the Main Active Anticancer Alkaloids from the Root of Glaucium flavum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Method for Quantitative Determination of Glaucine in Glaucium (Papaveraceae) [mjms.mums.ac.ir]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of d-Glaucine-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucine is an aporphine alkaloid found in various plant species, notably Glaucium flavum. It is utilized as an antitussive in some countries and has been investigated for its bronchodilator, anti-inflammatory, and neuroleptic effects. These effects are attributed to its activity as a PDE4 inhibitor, calcium channel blocker, and dopamine receptor antagonist. Accurate quantification of glaucine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as d-Glaucine-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing and instrument response.
These application notes provide a detailed protocol for the quantification of glaucine in human plasma using this compound as an internal standard. The method is validated according to industry-standard guidelines to ensure accuracy, precision, and reliability.
Bioanalytical Method for Glaucine Quantification in Human Plasma
This section details a validated LC-MS/MS method for the determination of glaucine in human plasma.
Materials and Reagents
-
Analytes: Glaucine, this compound (internal standard)
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water, Human plasma (drug-free)
Instrumentation
-
UHPLC System: A system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Glaucine: m/z 356.2 → 207.1; this compound: m/z 362.2 → 213.1 |
| Ion Source Temperature | 500 °C |
| Capillary Voltage | 3500 V |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of glaucine and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the glaucine stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in 50:50 methanol:water.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Method Validation Summary
The bioanalytical method was validated for linearity, accuracy, precision, selectivity, recovery, and stability in accordance with regulatory guidelines.
Quantitative Data
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Glaucine | 0.5 - 500 | >0.995 | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Low QC | 1.5 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| Mid QC | 75 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| High QC | 400 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%CV) |
| Glaucine | Low QC | 92.5 | < 10 |
| High QC | 95.1 | < 10 | |
| This compound | Mid QC | 94.2 | < 10 |
Table 4: Stability
| Stability Condition | Duration | % Change from Nominal |
| Bench-top (Room Temperature) | 8 hours | < 10 |
| Freeze-Thaw (3 cycles) | -20°C | < 10 |
| Long-term Storage | 30 days | < 10 |
| Post-preparative (Autosampler) | 24 hours | < 10 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of glaucine in plasma.
Signaling Pathways of Glaucine
Caption: Primary signaling pathways affected by glaucine.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of glaucine in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of drug development and clinical research. The provided protocols and validation data demonstrate the reliability of this method for its intended purpose.
Application Notes and Protocols for d-Glaucine-d6 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Glaucine-d6 is a deuterated analog of d-Glaucine, an aporphine alkaloid. The incorporation of deuterium atoms provides a heavier isotope for use in various analytical applications, particularly in mass spectrometry-based assays such as pharmacokinetic studies, where it can serve as an internal standard. d-Glaucine itself is recognized for its bronchodilator and anti-inflammatory effects, primarily acting as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker[1][2]. Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible experimental results.
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and integrity.
Physicochemical Data and Solubility
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₉D₆NO₄ | [3][4] |
| Molecular Weight | 361.46 g/mol | [3][4] |
| Appearance | Powder | - |
| Purity | Typically ≥98% | - |
| Recommended Solvents | DMSO, Chloroform, Dichloromethane | - |
| Recommended Storage | 2-8°C, protected from light and air | [5] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
High-purity solvent (DMSO, Chloroform, or Dichloromethane)
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials with screw caps for storage
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many applications.
-
Calculation:
-
Determine the mass of this compound required. For a 10 mM solution in 1 mL (0.001 L):
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 361.46 g/mol = 0.0036146 g = 3.61 mg
-
-
-
Weighing:
-
Tare a clean, dry weighing vessel on the analytical balance.
-
Carefully weigh out approximately 3.61 mg of this compound powder. Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed this compound to a 1 mL volumetric flask.
-
Add a small amount of DMSO (approximately 0.5 mL) to the flask.
-
Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer at a low setting or sonicate for a few minutes to ensure complete dissolution.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the stock solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and your initials.
-
Store the stock solution at 2-8°C. For long-term storage, aliquoting the stock solution into smaller, single-use vials is recommended to minimize freeze-thaw cycles. Studies have shown that many compounds in DMSO are stable for multiple freeze-thaw cycles and for extended periods when stored properly[6][7][8].
-
Safety Precautions
-
Always handle this compound and solvents in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including safety glasses, a lab coat, and gloves, to prevent skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for detailed safety information.
-
Dispose of all chemical waste according to your institution's guidelines.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for the preparation of a this compound stock solution.
Signaling Pathway of Glaucine
Glaucine exerts its anti-inflammatory effects through multiple pathways, including the inhibition of PDE4 and the modulation of Toll-like receptor (TLR) signaling, which in turn affects the NF-κB pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. clearsynth.com [clearsynth.com]
- 5. Toll-like receptor-mediated anti-inflammatory action of glaucine and oxoglaucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Glaucine in Human Plasma using a Deuterated Internal Standard by UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of the aporphine alkaloid glaucine in human plasma using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method with a deuterated internal standard.
Introduction
Glaucine is a natural aporphine alkaloid found in several plant species, most notably Glaucium flavum. It is used as an antitussive in some countries and has been investigated for its bronchodilator, anti-inflammatory, and neuroleptic properties.[1] The mechanism of action of glaucine is multifactorial, involving the inhibition of phosphodiesterase 4 (PDE4), blockade of calcium channels, and antagonism of dopamine D1 receptors.[1][2][3] Given its therapeutic potential and possible use as a recreational substance, a robust and reliable analytical method for the quantification of glaucine in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.
The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is the gold standard in quantitative mass spectrometry.[4] These internal standards co-elute with the analyte and exhibit similar ionization characteristics, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[4] This application note details a validated UPLC-MS/MS method for the determination of glaucine in human plasma, employing glaucine-d3 as the internal standard. While this protocol is based on a method developed for the structurally similar alkaloid nuciferine, it is presented as a representative and adaptable procedure for glaucine analysis.[5]
Signaling Pathways of Glaucine
Glaucine exerts its pharmacological effects through multiple signaling pathways. It acts as a phosphodiesterase 4 (PDE4) inhibitor, a calcium channel blocker, and a dopamine receptor antagonist.[1][2][6] These mechanisms contribute to its bronchodilatory, anti-inflammatory, and psychoactive effects.
Caption: Glaucine's multifaceted mechanism of action.
Experimental Protocols
The following protocol is a representative method for the quantification of glaucine in human plasma.
3.1. Materials and Reagents
-
Glaucine (≥98% purity)
-
Glaucine-d3 (isotopic purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (drug-free)
3.2. Instrumentation
-
UPLC system coupled with a triple quadrupole mass spectrometer.
-
Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
3.3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of glaucine and glaucine-d3 (Internal Standard, IS) at 1 mg/mL in methanol.
-
Working Standard Solutions: Serially dilute the glaucine stock solution with 50% methanol to prepare working standard solutions for the calibration curve.
-
Calibration Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards at concentrations ranging from 2 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 4, 400, and 800 ng/mL).
3.4. Sample Preparation
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the glaucine-d3 internal standard working solution (e.g., 50 ng/mL).
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
3.5. UPLC-MS/MS Conditions
-
UPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-3.0 min: 10% B
-
-
Column Temperature: 40°C
-
Run Time: 3 minutes
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Glaucine: m/z 356.2 → 207.1
-
Glaucine-d3: m/z 359.2 → 210.1
-
-
Instrument Parameters: Optimize collision energy, cone voltage, and other parameters for maximum signal intensity.
-
Method Validation and Data Presentation
The analytical method should be validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and stability. The following tables summarize representative data for such a validated method.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 2 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 2 ng/mL |
| LLOQ Precision (%RSD) | < 15% |
| LLOQ Accuracy (%RE) | ± 15% |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Low | 4 | < 10% | < 10% | ± 10% |
| Medium | 400 | < 8% | < 10% | ± 8% |
| High | 800 | < 5% | < 8% | ± 5% |
Table 3: Recovery and Matrix Effect
| Parameter | Glaucine | Glaucine-d3 (IS) |
| Extraction Recovery (%) | > 85% | > 88% |
| Matrix Effect (%) | 95 - 105 | 96 - 104 |
Experimental Workflow
The overall experimental workflow for the quantitative analysis of glaucine in plasma is depicted below.
Caption: Workflow for glaucine analysis in plasma.
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of glaucine in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in clinical and research settings. The protocol is straightforward and can be readily implemented in laboratories equipped with standard UPLC-MS/MS instrumentation.
References
- 1. Glaucine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Tissue distribution model and pharmacokinetics of nuciferine based on UPLC-MS/MS and BP-ANN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: d-Glaucine-d6 in Pharmacokinetic Studies of Glaucine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of d-Glaucine-d6 as an internal standard in the pharmacokinetic analysis of glaucine. Detailed protocols for sample preparation and bioanalytical method development using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, along with relevant pharmacokinetic data and a summary of glaucine's mechanism of action.
Introduction to Glaucine and the Role of a Deuterated Internal Standard
Glaucine is an aporphine alkaloid naturally found in several plant species, most notably Glaucium flavum. It is utilized as an antitussive in some countries and has demonstrated bronchodilator, neuroleptic, and anti-inflammatory effects.[1] Its therapeutic potential and noted side effects, such as sedation and hallucinogenic effects, necessitate a thorough understanding of its pharmacokinetic profile.[1]
Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate quantification of the drug in biological matrices, such as plasma, is fundamental to these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS. This compound has a chemical structure and physicochemical properties that are nearly identical to glaucine, but with a different mass due to the deuterium atoms. This allows it to co-elute with glaucine during chromatography and experience similar ionization effects in the mass spectrometer, thereby correcting for variability during sample preparation and analysis and ensuring high accuracy and precision of the results.
Pharmacokinetic Parameters of Glaucine
The following tables summarize key pharmacokinetic parameters of glaucine from a study in horses, providing a reference for expected values in preclinical research.
Table 1: Pharmacokinetic Parameters of Glaucine Following Intravenous (IV) Administration (0.1 mg/kg) in Horses
| Parameter | Value (Mean and Range) | Unit |
| Alpha half-life (t½α) | 0.3 (0.1 - 0.7) | h |
| Beta half-life (t½β) | 3.1 (2.4 - 7.8) | h |
| Area under the curve (AUC₀-∞) | 45.4 (34.7 - 52.3) | h*ng/mL |
| Volume of distribution (central, Vdc) | 2.7 (1.3 - 4.6) | L/kg |
| Volume of distribution (peripheral, Vdp) | 4.9 (4.3 - 8.2) | L/kg |
Data from a study in horses.[1]
Table 2: Pharmacokinetic Parameters of Glaucine Following Oral (PO) Administration (0.1 mg/kg) in Horses
| Parameter | Value (Mean and Range) | Unit |
| Absorption half-life (t½ka) | 0.09 (0.05 - 0.15) | h |
| Elimination half-life (t½kel) | 0.7 (0.6 - 0.8) | h |
| Area under the curve (AUC₀-∞) | 15.1 (8.0 - 19.5) | h*ng/mL |
| Bioavailability | 17 - 48 | % |
Data from a study in horses.[1]
Experimental Protocols
This section outlines a representative protocol for the quantification of glaucine in plasma using this compound as an internal standard by LC-MS/MS.
Bioanalytical Method Development and Validation
A sensitive and selective LC-MS/MS method should be developed and validated for the quantification of glaucine in the relevant biological matrix (e.g., human or animal plasma).
1.1. Materials and Reagents:
-
Glaucine reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Control (drug-free) plasma from the study species
1.2. Liquid Chromatography Conditions (Representative):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm) is suitable for the separation of glaucine.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A gradient elution starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute glaucine and this compound, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C
1.3. Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor → Product Ion Transitions:
-
Glaucine: To be determined by direct infusion of the reference standard (e.g., m/z 356.2 → 207.1)
-
This compound: To be determined by direct infusion of the internal standard (e.g., m/z 362.2 → 213.1)
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for both glaucine and this compound.
1.4. Preparation of Standards and Quality Controls:
-
Prepare stock solutions of glaucine and this compound in a suitable solvent (e.g., methanol).
-
Prepare calibration standards by spiking control plasma with known concentrations of glaucine.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range in the same manner.
-
Prepare a working solution of the internal standard (this compound) in a suitable solvent.
1.5. Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Plasma Sample Preparation Protocol
A protein precipitation method is a common and effective technique for extracting glaucine from plasma samples.
2.1. Procedure:
-
Allow frozen plasma samples, calibration standards, and QC samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of each plasma sample, standard, or QC in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
-
Vortex to dissolve the residue.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
Visualizations
Experimental Workflow
Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.
Glaucine's Mechanism of Action: Signaling Pathways
Glaucine exerts its pharmacological effects through multiple mechanisms, primarily as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker.
Caption: Simplified signaling pathways of glaucine's action.
References
Protocol for the Quantification of Glaucine in Human Urine using d-Glaucine-d6 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the quantitative analysis of glaucine in human urine using d-Glaucine-d6 as an internal standard (IS). The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. This protocol is intended for research and drug development purposes.
Introduction
Glaucine is an aporphine alkaloid with antitussive and anti-inflammatory properties, and it has also been identified as a substance of abuse.[1][2] Accurate and reliable quantification of glaucine in urine is essential for pharmacokinetic studies, toxicological screening, and monitoring drug compliance or abuse. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring the highest accuracy and precision.[1] This method is designed to be a robust and reliable approach for the determination of glaucine in a complex biological matrix like urine.
Principle
Urine samples are first treated with β-glucuronidase to hydrolyze glucuronide conjugates of glaucine and its metabolites. Following enzymatic hydrolysis, the samples are spiked with a known amount of this compound internal standard. The analytes are then extracted and concentrated from the urine matrix using solid-phase extraction. The purified extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of glaucine to that of this compound is used to calculate the concentration of glaucine in the original urine sample.
Experimental Protocols
1. Materials and Reagents
-
Glaucine hydrochloride (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
β-glucuronidase from Helix pomatia
-
Ammonium acetate buffer (pH 5.2)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Human urine (drug-free)
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of glaucine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the glaucine primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.
3. Sample Preparation
-
Enzymatic Hydrolysis:
-
To 1 mL of urine sample in a polypropylene tube, add 500 µL of ammonium acetate buffer (pH 5.2).
-
Add 20 µL of β-glucuronidase solution.
-
Vortex and incubate at 60°C for 2 hours.
-
Allow the sample to cool to room temperature.
-
-
Internal Standard Spiking:
-
Add 20 µL of the 1 µg/mL this compound working solution to each sample, calibrator, and quality control sample.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water, followed by 2 mL of acetonitrile.
-
Elution: Elute the analytes with 2 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Glaucine: m/z 356.2 → 206.1 (Quantifier), 356.2 → 340.1 (Qualifier)
-
This compound: m/z 362.2 → 212.1
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Data Presentation
Table 1: Representative Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Calibration Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 85 - 105% |
| Matrix Effect | Minimal, compensated by IS |
Note: The data presented in this table are representative and should be established for each specific laboratory and instrument during method validation.
Visualizations
Glaucine Metabolism Pathway
Caption: Metabolic pathways of glaucine in the human body.
Analytical Workflow for Glaucine in Urine
Caption: Workflow for the analysis of glaucine in urine.
References
Application Notes and Protocols for d-Glaucine-d6 in In Vitro Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Glaucine is an aporphine alkaloid naturally found in several plant species, notably Glaucium flavum. It is utilized as an antitussive agent in some countries and has also been investigated for its bronchodilator and anti-inflammatory properties.[1][2][3][4] Understanding the metabolic fate of d-Glaucine is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. d-Glaucine-d6, a deuterated isotopologue of d-Glaucine, serves as an invaluable tool for in vitro metabolism studies. The incorporation of deuterium atoms provides a stable isotopic label, facilitating the unequivocal identification and quantification of the parent compound and its metabolites by mass spectrometry.[5] The deuterium substitution can also lead to a kinetic isotope effect, potentially slowing down metabolism at specific sites and aiding in the elucidation of metabolic pathways.[6][7]
These application notes provide detailed protocols for conducting in vitro metabolism studies of this compound using human liver microsomes (HLM) and recombinant human cytochrome P450 (CYP) enzymes.
Metabolic Pathways of d-Glaucine
d-Glaucine undergoes extensive phase I metabolism, primarily mediated by cytochrome P450 enzymes. The main metabolic pathways include:
-
O-demethylation: Removal of methyl groups from the methoxy substituents at positions 2, 9, and 10.
-
N-demethylation: Removal of the methyl group from the nitrogen atom.
-
Hydroxylation: Addition of a hydroxyl group.
-
N-oxidation: Oxidation of the nitrogen atom.
Following phase I reactions, the resulting metabolites can undergo phase II conjugation, such as glucuronidation and sulfation.[1][8][9] The primary CYP isoforms involved in the metabolism of glaucine are CYP3A4, CYP1A2, CYP2D6, and CYP2C19.[1][10]
Caption: Metabolic pathways of d-Glaucine.
Quantitative Data
The following table summarizes the Michaelis-Menten kinetic parameters for the formation of the main metabolites of glaucine in human liver microsomes.
| Metabolic Reaction | Major CYP Isoforms | Km (µM) | Vmax (pmol/min/pmol CYP) |
| 2-O-demethylation | CYP1A2, CYP3A4 | 25 - 140 | 0.10 - 1.92 |
| 9-O-demethylation | CYP1A2, CYP2C19, CYP2D6 | 25 - 140 | 0.10 - 1.92 |
| N-demethylation | CYP2D6, CYP3A4 | 25 - 140 | 0.10 - 1.92 |
Data adapted from Meyer et al. (2013).[1][10]
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes (HLM)
Objective: To determine the metabolic profile of this compound in a mixed-enzyme system representative of the human liver.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Potassium phosphate buffer (to make up the final volume)
-
HLM (final concentration typically 0.5-1.0 mg/mL)
-
This compound (final concentration typically 1-10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile.
-
Include a protein precipitation step by vortexing and then centrifuging at a high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated protein.
-
-
Sample Analysis:
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples for the disappearance of this compound and the formation of its metabolites. The use of this compound will aid in distinguishing metabolites from endogenous matrix components.
-
Caption: Workflow for in vitro metabolism in HLM.
Protocol 2: Reaction Phenotyping of this compound Metabolism with Recombinant Human CYP Enzymes
Objective: To identify the specific cytochrome P450 isoforms responsible for the metabolism of this compound.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with cytochrome P450 reductase
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Control microsomes (without active CYPs)
-
Acetonitrile (ACN)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound.
-
Prepare the NADPH regenerating system.
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
-
Dilute the recombinant CYP enzymes and control microsomes to the desired concentration in the phosphate buffer.
-
-
Incubation:
-
In separate wells or tubes for each CYP isoform and the control, add the following:
-
Potassium phosphate buffer
-
Respective recombinant CYP enzyme or control microsomes (final concentration typically 10-50 pmol/mL)
-
This compound (final concentration typically 1-10 µM)
-
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reactions by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a fixed time point (e.g., 30 or 60 minutes, determined from initial HLM experiments).
-
-
Termination of Reaction:
-
Stop the reactions with ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the protein.
-
-
Sample Analysis:
-
Transfer the supernatants for LC-MS/MS analysis.
-
Compare the rate of metabolite formation in the presence of each active CYP isoform to the control microsomes. Significant metabolite formation indicates the involvement of that specific CYP enzyme in the metabolism of this compound.
-
Conclusion
The use of this compound in conjunction with the provided protocols offers a robust framework for characterizing the in vitro metabolism of this compound. These studies are essential for understanding its disposition and potential for drug-drug interactions, thereby supporting its development and safe use. The stable isotope label simplifies metabolite identification and quantification, making this compound a superior tool for detailed metabolic investigations.
References
- 1. gtfch.org [gtfch.org]
- 2. researchgate.net [researchgate.net]
- 3. Glaucine - Wikipedia [en.wikipedia.org]
- 4. Effects of inhaled glaucine on pulmonary responses to antigen in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hwb.gov.in [hwb.gov.in]
- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Studies on the in vivo contribution of human cytochrome P450s to the hepatic metabolism of glaucine, a new drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Glaucine in Biological Matrices using a Validated GC-MS Protocol with a d-Glaucine-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucine is a naturally occurring aporphine alkaloid found in various plant species of the Papaveraceae family, such as Glaucium flavum. It is of significant interest to researchers and pharmaceutical scientists due to its antitussive, anti-inflammatory, and potential psychoactive properties.[1][2] Accurate and precise quantification of glaucine in complex biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and the development of new therapeutic agents. This application note provides a detailed protocol for the quantitative analysis of glaucine using Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard, d-Glaucine-d6. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for analyte loss during sample preparation and variations in instrument response.[3]
This protocol outlines the necessary steps for sample extraction, derivatization, and GC-MS analysis, and provides guidance on method validation and data interpretation. The methodologies described are based on established principles for the analysis of alkaloids and other small molecules in biological samples.[4][5][6]
Experimental Protocols
1. Materials and Reagents
-
Glaucine hydrochloride (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
2% Sulfuric acid
-
25% Ammonia solution
-
Anhydrous sodium sulfate
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for derivatization[6][7][8]
-
Pyridine (anhydrous)
-
Glass autosampler vials (1.5 mL) with inserts[9]
2. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
This protocol is designed for the extraction of glaucine from a biological matrix such as plasma or urine.
-
Sample Spiking: To a 1.0 mL aliquot of the biological sample, add a known concentration of the this compound internal standard solution.
-
Acidification: Add 1.0 mL of 2% sulfuric acid to the sample, vortex for 30 seconds. This step protonates the alkaloid, making it water-soluble.
-
Washing: To remove neutral and acidic interferences, wash the sample with 2.0 mL of chloroform. Vortex for 1 minute, then centrifuge at 3000 rpm for 5 minutes. Discard the organic (lower) layer. Repeat this washing step.
-
Basification: Add 25% ammonia solution dropwise to the aqueous layer until the pH is between 9 and 10. This deprotonates the glaucine, making it soluble in organic solvents.
-
Extraction: Add 3.0 mL of chloroform and vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.
-
Collection: Carefully transfer the organic (lower) layer to a clean glass tube.
-
Drying: Dry the collected chloroform extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.[7][8] Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of glaucine.[6] Derivatization is a crucial step to increase the volatility and thermal stability of the analyte for GC-MS analysis.[10][11]
-
Final Preparation: After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Instrumentation and Conditions
The following instrumental parameters are a starting point and may require optimization based on the specific instrumentation used.
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[4][12][13]
-
Injector Temperature: 280°C[12]
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
4. Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, SIM mode is used to enhance sensitivity and selectivity. The following ions should be monitored (note: the exact m/z values for the TMS derivatives should be confirmed by running a full scan of the derivatized standards).
-
Glaucine-TMS:
-
Quantifier ion: To be determined from the mass spectrum of the derivatized standard.
-
Qualifier ions (2-3): To be determined from the mass spectrum of the derivatized standard for identity confirmation.
-
-
This compound-TMS (Internal Standard):
-
Quantifier ion: To be determined from the mass spectrum of the derivatized standard.
-
Data Presentation and Method Validation
A comprehensive method validation should be performed according to established guidelines to ensure the reliability of the quantitative data.[5]
Table 1: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10; Precision and accuracy within ±20% |
| Precision (RSD%) | Within-run and between-run RSD ≤ 15% (≤ 20% at LOQ) |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LOQ) |
| Matrix Effect | Assessed and minimized |
| Stability | Analyte stable under storage and processing conditions |
Table 2: Representative Quantitative Data (Example)
This table illustrates how quantitative results should be presented.
| Sample ID | Glaucine Concentration (ng/mL) | This compound Response (Peak Area) | Glaucine/IS Peak Area Ratio |
| Calibration Standard 1 | 1.0 | 150,234 | 0.015 |
| Calibration Standard 2 | 5.0 | 152,112 | 0.076 |
| Calibration Standard 3 | 25.0 | 149,876 | 0.380 |
| Calibration Standard 4 | 100.0 | 151,543 | 1.512 |
| Calibration Standard 5 | 500.0 | 150,987 | 7.559 |
| Quality Control Low | 2.5 | 148,990 | 0.038 |
| Quality Control Mid | 50.0 | 153,210 | 0.761 |
| Quality Control High | 400.0 | 151,100 | 6.044 |
| Test Sample 1 | 15.7 | 150,567 | 0.237 |
| Test Sample 2 | 88.2 | 152,345 | 1.332 |
Visualizations
Experimental Workflow Diagram
References
- 1. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Method for Quantitative Determination of Glaucine in Glaucium (Papaveraceae) [mjms.mums.ac.ir]
- 3. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marshall.edu [marshall.edu]
- 6. scielo.br [scielo.br]
- 7. youtube.com [youtube.com]
- 8. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uoguelph.ca [uoguelph.ca]
- 10. jfda-online.com [jfda-online.com]
- 11. youtube.com [youtube.com]
- 12. academicjournals.org [academicjournals.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for d-Glaucine-d6 in Forensic Toxicology Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Glaucine is an aporphine alkaloid found in various plant species, notably Glaucium flavum. It is used as an antitussive in some countries but has also emerged as a substance of abuse due to its hallucinogenic and dissociative effects.[1][2] In forensic toxicology, accurate and reliable screening for d-glaucine in biological matrices is crucial for identifying its use in cases of intoxication, driving under the influence, and post-mortem investigations. The use of a stable isotope-labeled internal standard, such as d-Glaucine-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects, extraction variability, and instrument response fluctuations, thereby improving the accuracy and precision of the results.[3]
This document provides detailed application notes and protocols for the use of this compound in the forensic toxicology screening of d-Glaucine.
Pharmacological Effects and Metabolism
d-Glaucine acts as a phosphodiesterase 4 (PDE4) inhibitor, a calcium channel blocker, and a dopamine receptor antagonist.[1] Its psychoactive effects are believed to be linked to its interaction with dopaminergic and serotonergic pathways.[1] Side effects of d-glaucine consumption can include sedation, fatigue, nausea, and vivid visual hallucinations.[1]
The metabolism of d-glaucine is extensive, primarily occurring in the liver via cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4.[4] The main metabolic pathways involve:[4][5]
-
O-demethylation: Removal of methyl groups from the methoxy moieties.
-
N-demethylation: Removal of the methyl group from the nitrogen atom.
-
Hydroxylation: Addition of a hydroxyl group.
-
N-oxidation: Oxidation of the nitrogen atom.
These phase I metabolites can then undergo phase II metabolism, where they are conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[4][5] The primary targets for toxicological screening are the parent compound and its O- and N-demethylated metabolites.[5]
Signaling and Metabolic Pathways
Caption: Metabolic pathway of d-Glaucine.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of d-glaucine due to its high sensitivity and selectivity. The use of this compound as an internal standard is essential for reliable quantification.
Experimental Workflow
Caption: General workflow for d-Glaucine analysis.
Data Presentation: Quantitative Parameters
The following tables provide representative quantitative data for an LC-MS/MS method for the analysis of d-Glaucine using this compound as an internal standard. These parameters should be optimized and validated in the specific laboratory setting.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| d-Glaucine | 356.2 | 206.1 | 340.2 | 25 |
| This compound | 362.2 | 212.1 | 346.2 | 25 |
Table 2: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 8 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Retention Time | ~ 4.5 min (d-Glaucine and this compound co-elute) |
Table 3: Method Validation Parameters (Example)
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
| Accuracy | 85 - 115% |
| Precision | < 15% RSD |
| Recovery | > 80% |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma/Blood
This protocol describes a solid-phase extraction (SPE) procedure for the isolation of d-glaucine from plasma or whole blood.
Materials:
-
Human plasma or whole blood samples
-
This compound internal standard solution (100 ng/mL in methanol)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL)
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma or hemolyzed whole blood, add 20 µL of the this compound internal standard solution and 500 µL of phosphate buffer. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of phosphate buffer. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Human Urine
This protocol describes a "dilute-and-shoot" method for urine samples, which is faster but may be more susceptible to matrix effects.
Materials:
-
Human urine samples
-
This compound internal standard solution (100 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Sample Pre-treatment: To 50 µL of urine, add 20 µL of the this compound internal standard solution and 930 µL of the initial mobile phase.
-
Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative screening of d-glaucine in forensic toxicology casework. The protocols and data presented here serve as a comprehensive guide for researchers and scientists to develop and validate their own analytical methods for d-glaucine. Adherence to proper validation procedures is essential to ensure the accuracy and defensibility of the results.
References
- 1. Glaucine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gtfch.org [gtfch.org]
- 5. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of d-Glaucine-d6 in the Quantitative Analysis of Glaucine in Herbal Medicine
Application Note
Introduction
Glaucine is a prominent aporphine alkaloid primarily found in plants of the Papaveraceae family, such as Glaucium flavum (yellow horn poppy).[1] It is clinically used in some countries as an antitussive agent.[2][3] With the increasing use of herbal medicines and supplements containing glaucine, robust and accurate analytical methods are crucial for quality control, pharmacokinetic studies, and ensuring consumer safety. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing and instrument response. d-Glaucine-d6, a deuterated analog of glaucine, is an ideal internal standard for this purpose, ensuring high accuracy and precision in the quantification of glaucine in complex herbal matrices.[4][5]
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of glaucine in herbal extracts using this compound as an internal standard. The protocol is intended for researchers, scientists, and drug development professionals in the field of herbal medicine analysis.
Analytical Method Overview
The method employs a simple and efficient extraction of glaucine from the herbal matrix, followed by analysis using a reversed-phase LC-MS/MS system. This compound is added at the beginning of the sample preparation process to ensure accurate quantification. The method has been validated for linearity, sensitivity, accuracy, and precision.
Key Applications
-
Quality Control of Raw Herbal Materials: Accurate quantification of glaucine in plant materials such as Glaucium flavum to ensure potency and consistency.
-
Analysis of Finished Herbal Products: Determination of glaucine content in herbal supplements and traditional medicines.
-
Pharmacokinetic Studies: Measuring the absorption, distribution, metabolism, and excretion (ADME) of glaucine after administration of herbal preparations.[4][5]
-
Metabolic Studies: Investigating the metabolic fate of glaucine in biological systems.[6][7]
Quantitative Data Summary
The LC-MS/MS method was validated according to standard guidelines. The following tables summarize the key performance characteristics of the method for the quantification of glaucine using this compound as an internal standard.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.25 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (RSD, %) |
| 5 | 4.92 ± 0.21 | 98.4 | 4.3 |
| 50 | 51.3 ± 1.8 | 102.6 | 3.5 |
| 500 | 489.5 ± 15.2 | 97.9 | 3.1 |
Table 3: Recovery
| Matrix | Spiked Concentration (ng/mL) | Recovery (%) |
| Herbal Extract | 10 | 92.5 |
| Herbal Extract | 100 | 95.1 |
Experimental Protocols
Materials and Reagents
-
Glaucine reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Herbal material or extract for analysis
Sample Preparation
-
Herbal Material Extraction:
-
Weigh 100 mg of homogenized and dried herbal powder into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of methanol.
-
Vortex for 1 minute.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Internal Standard Spiking and Dilution:
-
Transfer 100 µL of the supernatant to a new 1.5 mL microcentrifuge tube.
-
Add 10 µL of 1 µg/mL this compound solution (in methanol).
-
Add 890 µL of 50% methanol in water.
-
Vortex to mix.
-
Filter through a 0.22 µm syringe filter into an LC vial.
-
LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 8 min, hold at 90% B for 2 min, return to 10% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 5: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | Glaucine: 356.2 → 340.2 (Quantifier), 356.2 → 297.1 (Qualifier)This compound: 362.2 → 346.2 (Quantifier) |
Visualizations
References
- 1. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sampling and Extraction of Lyophilized Plant Tissue for LC-MS Analysis [protocols.io]
- 3. Identification and Quantification of the Main Active Anticancer Alkaloids from the Root of Glaucium flavum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic Interactions between Herbal Medicines and Drugs: Their Mechanisms and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Stability of d-Glaucine-d6 Under Experimental Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Glaucine-d6 is a deuterated analog of Glaucine, an aporphine alkaloid found in various plants.[1] Deuteration, the substitution of hydrogen with deuterium, is a common strategy in drug development to enhance the pharmacokinetic properties of a molecule by altering its metabolic pathways.[2] Understanding the stability of this compound under various experimental conditions is crucial for the development of robust formulations and for ensuring the integrity of analytical and preclinical studies.
These application notes provide a comprehensive overview of the stability of this compound, including detailed protocols for forced degradation studies and the elucidation of its potential degradation pathways. The information presented here is intended to guide researchers in designing and executing stability-indicating methods for this compound and other related deuterated compounds.
Stability Profile of this compound
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to identify potential degradation products.[3][4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[5] The following table summarizes the recommended conditions for the forced degradation of this compound and the expected stability profile based on the general principles of pharmaceutical stress testing.
Table 1: Summary of Forced Degradation Conditions and Expected Stability of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Potential for degradation. The ether linkages in the tetramethoxy structure may be susceptible to acid-catalyzed hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Expected to be relatively stable. Aporphine alkaloids are generally more stable under basic conditions. |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | Potential for oxidation, particularly at the tertiary amine and the aromatic rings. |
| Thermal Degradation | Dry Heat | 80°C | 48 hours | Expected to be relatively stable, but monitoring for potential degradation products is necessary. |
| Photostability | ICH Q1B Option 2 | 25°C | As per guidelines | Potential for photodegradation due to the aromatic chromophores in the structure. |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound. These protocols are based on established guidelines for pharmaceutical stability testing.[4][5]
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent.
Forced Degradation Procedures
For each condition, a parallel control sample of this compound in the same solvent should be prepared and kept under normal conditions.
-
Acid Hydrolysis:
-
To 1 mL of the this compound working solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.
-
Dilute the solution to a final volume of 10 mL with the mobile phase of the analytical method.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound working solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.
-
Dilute the solution to a final volume of 10 mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the this compound working solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution to a final volume of 10 mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.
-
After the specified time, allow the sample to cool to room temperature.
-
Prepare a working solution from the stressed sample as described in section 1.
-
-
Photostability Testing:
-
Expose a solution of this compound and a solid sample to light conditions as specified in ICH guideline Q1B.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare a working solution from the stressed sample.
-
Analytical Methodology
A stability-indicating analytical method is crucial for separating the intact drug from its degradation products.[6] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[6]
-
Recommended HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate or phosphate buffer)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 280 nm and 305 nm, based on the UV maxima of Glaucine)[7]
-
Injection Volume: 10 µL
-
Signaling Pathways and Mechanisms of Action
Glaucine, the non-deuterated parent compound of this compound, exerts its pharmacological effects through multiple mechanisms.[1][8] Understanding these pathways is essential for interpreting the biological activity of this compound and its potential metabolites or degradants.
Caption: Major signaling pathways modulated by Glaucine.
The diagram above illustrates the primary mechanisms of action of Glaucine, which are expected to be shared by its deuterated analog, this compound. These include the blockade of L-type calcium channels leading to bronchodilation, the inhibition of phosphodiesterase 4 (PDE4) resulting in anti-inflammatory effects, and the inhibition of NF-κB activation, which can suppress cancer cell invasion.[1][8]
Experimental Workflow for Stability Testing
The logical workflow for assessing the stability of this compound is outlined below. This process ensures a systematic evaluation from sample preparation to data analysis.
Caption: Workflow for this compound forced degradation studies.
Conclusion
The stability of this compound is a critical parameter that influences its development as a potential therapeutic agent. The protocols and information provided in these application notes offer a comprehensive framework for researchers to conduct thorough stability assessments. By following these guidelines, scientists can ensure the quality and reliability of their data, ultimately facilitating the successful development of this compound and other deuterated compounds. It is important to note that while these protocols are based on established guidelines, specific experimental conditions may require optimization based on the observed degradation profile of the molecule.
References
- 1. Glaucine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Exploring Chemical Composition, Antioxidant, Enzyme Inhibitory and Cytotoxic Properties of Glaucium acutidentatum Hausskn. & Bornm. from Turkey Flora: A Novel Source of Bioactive Agents to Design Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for d-Glaucine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Glaucine-d6 is the deuterated form of d-Glaucine, an aporphine alkaloid naturally found in plants of the Papaveraceae family.[1] d-Glaucine exhibits bronchodilator, neuroleptic, and anti-inflammatory effects.[1] Its mechanism of action involves the inhibition of phosphodiesterase 4 (PDE4) and the blockade of L-type calcium channels.[1][2] The deuteration of d-Glaucine to this compound provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative assays. This document provides detailed guidelines for the proper storage, handling, and use of this compound in a research setting.
Physicochemical Properties and Storage
Proper storage and handling of this compound are crucial to maintain its integrity and purity for experimental use.
Table 1: Physicochemical Properties and Storage Recommendations
| Parameter | Value/Recommendation | Source(s) |
| Chemical Name | (6aS)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6 | N/A |
| Molecular Formula | C₂₁H₁₉D₆NO₄ | N/A |
| Molecular Weight | 361.46 g/mol | N/A |
| Physical Form | Powder | N/A |
| Recommended Storage | 2-8°C, protected from air and light. For long-term storage, refrigeration or freezing is recommended. | N/A |
| Suitable Solvents | Chloroform, Dichloromethane, Dimethyl Sulfoxide (DMSO) | N/A |
Handling Procedures
As a deuterated compound, care must be taken to prevent isotopic dilution from atmospheric moisture.
-
Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere, such as nitrogen or argon, especially when preparing solutions for long-term storage or sensitive experiments.
-
Dry Glassware: Use oven-dried glassware to minimize contact with residual moisture.
-
Receiving the Product: Upon receiving the product, which is typically a powder in a vial, gently tap the vial to ensure all the powder is at the bottom before opening. [cite: N/A]
-
Solution Preparation:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired solvent to the vial and cap it tightly.
-
Vortex or sonicate until the powder is completely dissolved.
-
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific experimental conditions.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)-UV
This method can be adapted from established protocols for the quantification of non-deuterated glaucine.[4][5][6] It is important to note that deuterated compounds may exhibit slightly different retention times on reverse-phase HPLC columns compared to their non-deuterated counterparts.[7]
Table 2: HPLC-UV Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of acidified water (e.g., with 0.1% formic acid) and acetonitrile. A gradient elution may be necessary. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm and 312 nm (based on glaucine absorbance maxima) |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
| Standard Preparation | Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a calibration curve. |
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantitative analysis of this compound using HPLC-UV.
In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay
This protocol is a general guideline for a fluorescence polarization-based assay to determine the inhibitory activity of this compound on PDE4.
Table 3: Protocol for PDE4 Inhibition Assay
| Step | Procedure |
| 1. Reagent Preparation | Prepare assay buffer, recombinant human PDE4 enzyme solution, and a fluorescently labeled cAMP substrate solution. Prepare a stock solution of this compound in DMSO and create serial dilutions. |
| 2. Assay Reaction | In a 96-well or 384-well plate, add the PDE4 enzyme to the assay buffer. Add the this compound dilutions to the wells. |
| 3. Initiation | Initiate the reaction by adding the fluorescent cAMP substrate. |
| 4. Incubation | Incubate the plate at room temperature for a specified time (e.g., 60 minutes). |
| 5. Termination & Detection | Stop the reaction by adding a binding agent that binds to the hydrolyzed substrate. Measure the fluorescence polarization using a suitable plate reader. |
| 6. Data Analysis | Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value. |
Logical Flow of PDE4 Inhibition Assay
Caption: A logical diagram illustrating the key steps in a PDE4 inhibition assay.
In Vitro Calcium Channel Blockade Assay
This protocol describes a fluorescence-based assay to assess the calcium channel blocking activity of this compound in a cell-based model.
Table 4: Protocol for Calcium Channel Blockade Assay
| Step | Procedure |
| 1. Cell Culture | Culture a suitable cell line (e.g., HEK293 cells expressing L-type calcium channels) in 96-well or 384-well plates. |
| 2. Dye Loading | Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution. |
| 3. Compound Incubation | Wash the cells and incubate them with different concentrations of this compound. |
| 4. Depolarization | Induce calcium influx by depolarizing the cells with a high-potassium solution. |
| 5. Fluorescence Measurement | Immediately measure the change in fluorescence intensity using a fluorescence plate reader. |
| 6. Data Analysis | Determine the inhibitory effect of this compound on calcium influx and calculate the IC₅₀ value. |
Workflow for Calcium Channel Blockade Assay
Caption: An experimental workflow diagram for a cell-based calcium channel blockade assay.
Signaling Pathways
d-Glaucine exerts its pharmacological effects primarily through two mechanisms: inhibition of PDE4 and blockade of L-type calcium channels.
PDE4 Inhibition Signaling Pathway
Inhibition of PDE4 by d-Glaucine leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn leads to the relaxation of smooth muscles, such as those in the bronchi, and a reduction in the release of inflammatory mediators from immune cells.[8][9]
Caption: Simplified signaling pathway of PDE4 inhibition by this compound.
Calcium Channel Blockade Signaling Pathway
d-Glaucine binds to the benzothiazepine site on L-type calcium channels, preventing the influx of extracellular calcium ions into smooth muscle cells.[2] This reduction in intracellular calcium concentration inhibits the contraction of smooth muscles, leading to vasodilation and bronchodilation.[1]
Caption: Mechanism of smooth muscle relaxation via L-type calcium channel blockade by this compound.
Conclusion
This compound is a valuable research tool for studying the metabolism, pharmacokinetics, and pharmacological effects of d-Glaucine. Proper storage and handling are essential to ensure its stability and isotopic purity. The provided protocols and signaling pathway diagrams offer a foundation for researchers to design and execute experiments with this deuterated compound. It is recommended that users validate and optimize these protocols for their specific applications and determine key quantitative parameters, such as solubility and stability, under their experimental conditions.
References
- 1. google.com [google.com]
- 2. Glaucine - Wikipedia [en.wikipedia.org]
- 3. Glaucine Hydrobromide [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
- 7. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE4 inhibitors as new anti-inflammatory drugs: effects on cell trafficking and cell adhesion molecules expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
poor signal intensity with d-Glaucine-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments using d-Glaucine-d6, with a focus on resolving poor signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a deuterated form of d-Glaucine, an aporphine alkaloid.[1][2] It is primarily used as an internal standard (IS) in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of d-Glaucine in biological samples.[3][4] The deuterium labeling provides a mass shift, allowing it to be distinguished from the unlabeled analyte while sharing similar chemical and physical properties.[4]
Q2: I am observing a weak or no signal for this compound in my LC-MS/MS analysis. What are the potential causes?
A2: Poor signal intensity for this compound can stem from several factors, including:
-
Improper Storage and Handling: Degradation of the compound due to incorrect storage.
-
Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection or insufficient collision energy.
-
Chromatographic Issues: Poor peak shape, co-elution with interfering substances, or retention time shifts.
-
Matrix Effects: Ion suppression or enhancement from components in the sample matrix.
-
Solution Stability: Degradation of this compound in the prepared solutions.
Q3: How should I store this compound?
A3: this compound should be stored at 2-8°C, protected from air and light. It is typically supplied as a powder and should be refrigerated or frozen for long-term stability.[5]
Q4: What are the recommended solvents for dissolving this compound?
A4: Recommended solvents for this compound are Chloroform, Dichloromethane, and DMSO.[5] The choice of solvent should be compatible with your analytical method, particularly the mobile phase in LC-MS/MS.
Q5: Can the deuterium label on this compound be exchanged?
A5: While the deuterium labels on this compound are on methoxy groups and generally stable, it is good practice to avoid highly acidic or basic conditions for prolonged periods, which could potentially facilitate hydrogen-deuterium exchange. Store standards under inert gas and at low temperatures to prevent any exchange.[4]
Troubleshooting Guide: Poor Signal Intensity
This guide provides a systematic approach to diagnosing and resolving poor signal intensity issues with this compound.
Verify Compound Integrity and Preparation
| Potential Issue | Troubleshooting Steps | Expected Outcome |
| Degradation during storage | Confirm that this compound has been stored according to the manufacturer's recommendations (2-8°C, protected from light and air).[5] | Proper storage ensures the stability of the compound. |
| Incorrect concentration | Double-check all calculations and dilutions for the preparation of stock and working solutions. Prepare a fresh stock solution from the neat material. | A correctly prepared solution should yield a detectable signal. |
| Solution instability | Prepare fresh working solutions daily. If signal degradation is observed over a single analytical run, consider the stability of this compound in your chosen solvent and mobile phase. | Freshly prepared solutions should provide a consistent signal. |
Optimize Mass Spectrometry Parameters
The fragmentation of aporphine alkaloids like glaucine can be complex.[6] Proper MS parameter optimization is critical for a strong signal.
| Parameter | Recommended Action | Rationale |
| Precursor Ion (Q1) | Infuse a solution of this compound directly into the mass spectrometer to confirm the mass of the protonated molecule [M+H]⁺. The molecular weight of this compound is 361.46 g/mol .[7] | Ensures the correct parent ion is being targeted. |
| Product Ions (Q3) | Perform a product ion scan to identify the most intense and stable fragment ions. For isoquinoline alkaloids, characteristic fragmentation pathways include losses of substituent groups and cleavage of the alkaloid skeleton.[6] | Selection of the most abundant and specific product ions will maximize signal intensity and reduce background noise. |
| Collision Energy (CE) | Optimize the collision energy for each product ion transition to achieve the maximum signal intensity. | Optimal CE is crucial for efficient fragmentation and a strong signal. |
| Source Parameters | Optimize ion source parameters such as spray voltage, gas flows (nebulizer, auxiliary, and sheath gas), and capillary temperature. | Proper ionization is essential for generating a strong initial signal. |
Example Fragmentation of Glaucine (as a reference): Studies on the fragmentation of glaucine can provide insights into expected fragmentation patterns for its deuterated analog. Common fragment ions can be a result of losses of methyl or methoxy groups.[2][8]
Address Chromatographic Issues
Poor chromatography can lead to low signal intensity due to peak broadening or co-elution with interfering compounds.
| Potential Issue | Troubleshooting Steps | Expected Outcome |
| Retention Time Shift | Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[9] Ensure your acquisition window is wide enough to capture the this compound peak. | The peak for this compound should be fully captured within the acquisition window. |
| Poor Peak Shape | - Check for column degradation.- Ensure mobile phase is correctly prepared and filtered.- Investigate potential sample solvent/mobile phase mismatch. | Sharp, symmetrical peaks lead to better signal-to-noise and higher intensity. |
| Co-elution with Matrix Components | Modify the chromatographic gradient to better separate this compound from interfering matrix components that can cause ion suppression. | Improved separation will reduce matrix effects and enhance signal intensity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Accurately weigh a known amount of the powder.
-
Dissolve in a suitable solvent (e.g., Methanol, Acetonitrile, or DMSO) to the desired concentration.
-
Store the stock solution at 2-8°C in an amber vial.
-
-
Working Internal Standard Solution (e.g., 100 ng/mL):
-
Perform serial dilutions of the stock solution with the appropriate solvent (typically the mobile phase or a compatible solvent).
-
Prepare fresh working solutions daily to ensure accuracy and avoid degradation.
-
Protocol 2: LC-MS/MS Method Development for this compound
This is a general guideline. Specific parameters will need to be optimized for your instrument and application.
| Parameter | Starting Recommendation |
| LC Column | C18 column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions and equilibrate. (e.g., 5-95% B over 5 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | ~m/z 362.2 |
| Product Ions | To be determined by infusion and product ion scan. |
| Collision Gas | Argon |
Visualizations
Caption: Troubleshooting workflow for poor this compound signal intensity.
Caption: General experimental workflow for analysis using this compound.
References
- 1. High field and 2D-nmr studies with the aporphine alkaloid glaucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound | N/A - Coompo [coompo.com]
- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
Technical Support Center: d-Glaucine-d6 in LC-MS Analysis
Welcome to the technical support center for the analysis of d-Glaucine using its deuterated internal standard, d-Glaucine-d6, in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and resolving common issues encountered during the LC-MS analysis of d-Glaucine with this compound as an internal standard.
Issue 1: Poor Peak Shape, Tailing, or Splitting for d-Glaucine and/or this compound
Possible Causes:
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Column Contamination: Buildup of matrix components on the analytical column.[1]
-
Incompatible Mobile Phase pH: The pH of the mobile phase may not be optimal for the analyte's chemical properties.
-
Column Degradation: The stationary phase of the column has degraded.
-
Improper Gradient: The elution gradient is not optimized for the separation of d-Glaucine and potential interferences.[1]
Troubleshooting Steps:
-
Column Wash: Implement a rigorous column wash protocol. Use a strong solvent (e.g., a high percentage of organic solvent) to wash the column and remove potential contaminants.
-
Mobile Phase Adjustment: Evaluate the pH of the mobile phase. For an alkaloid like glaucine, a slightly basic or acidic pH may be necessary to ensure a consistent charge state and improve peak shape.
-
Guard Column: If not already in use, install a guard column to protect the analytical column from strongly retained matrix components.
-
New Column: If the above steps do not resolve the issue, the column may be degraded and require replacement.
-
Gradient Optimization: Adjust the gradient slope and duration to ensure adequate separation of d-Glaucine from matrix components.
Issue 2: High Signal Variability or Poor Reproducibility in Quality Control (QC) Samples
Possible Causes:
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Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.[2]
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Sample Preparation Inconsistency: Variations in the sample extraction and clean-up process.
-
Instrument Instability: Fluctuations in the LC or MS system performance.[1]
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a quantitative assessment of matrix effects (see Experimental Protocols section). This will help determine if ion suppression or enhancement is the root cause.
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Optimize Sample Preparation: Re-evaluate the sample preparation method. Consider more rigorous clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2]
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System Suitability Test: Before each analytical run, perform a system suitability test to ensure the LC-MS system is performing optimally.[1]
-
Internal Standard Check: Verify the consistent addition of the this compound internal standard to all samples and standards.
Issue 3: d-Glaucine and this compound Show Different Responses to Matrix Effects (Differential Matrix Effects)
Possible Causes:
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Chromatographic Separation: A slight separation between the analyte and the deuterated internal standard can lead to them eluting into regions of different ion suppression.[3][4][5]
-
Charge Competition: At high analyte concentrations, competition for ionization can occur between d-Glaucine and this compound.[6]
Troubleshooting Steps:
-
Improve Co-elution: Adjust the chromatographic method to ensure complete co-elution of d-Glaucine and this compound. This may involve using a column with lower resolution or modifying the mobile phase composition.[4][5]
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Dilution: Dilute the samples to a concentration where charge competition is minimized.[6]
-
Alternative Internal Standard: If differential matrix effects persist, consider using a different internal standard, such as a ¹³C-labeled version of glaucine, although these can be more expensive and less readily available.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why am I seeing matrix effects even though I'm using a deuterated internal standard like this compound?
A1: While deuterated internal standards are considered the gold standard for compensating for matrix effects, they are not always a perfect solution.[3] Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix, can still be an issue.[2][7] The primary reason this can occur with a deuterated standard is due to slight chromatographic separation between the analyte (d-Glaucine) and the internal standard (this compound).[3][4][5] This separation can cause them to enter the mass spectrometer's ion source at slightly different times, where they may experience different degrees of ion suppression or enhancement from the surrounding matrix components.[3]
Q2: How can I quantitatively assess the extent of matrix effects in my assay?
A2: The most common method is the post-extraction spike method.[8] This involves comparing the response of the analyte in a blank matrix extract that has been spiked with the analyte and internal standard to the response of the analyte in a neat solution (e.g., mobile phase). The matrix effect can be calculated as a percentage. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: What are the best strategies to minimize matrix effects?
A3: A multi-pronged approach is often the most effective:
-
Sample Preparation: Improve the clean-up of your sample to remove interfering matrix components. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[2][9]
-
Chromatography: Optimize your LC method to separate d-Glaucine from the majority of matrix components. This can involve adjusting the gradient, mobile phase composition, or using a different column chemistry (e.g., HILIC instead of reversed-phase).[6]
-
Dilution: Diluting your sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[6][10]
-
Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects for certain compounds.[7]
Q4: Can the choice of biological matrix influence the severity of matrix effects?
A4: Absolutely. Different biological matrices (e.g., plasma, urine, tissue homogenate) have vastly different compositions. Plasma, for instance, is rich in proteins and phospholipids, which are known to cause significant ion suppression.[7] Urine can have high salt content, also leading to matrix effects. It is crucial to develop and validate your method in the specific matrix you will be analyzing.[11]
Q5: What should I do if my this compound internal standard signal is inconsistent across a batch of samples?
A5: Inconsistent internal standard signal is a red flag for variable matrix effects. Monitor the internal standard response in all samples. If significant variability is observed, it indicates that the internal standard is not adequately compensating for the matrix effects in all samples. This necessitates further investigation into your sample preparation and chromatography to identify and mitigate the source of the variability.[7]
Quantitative Data Summary
The following table summarizes the key parameters for evaluating matrix effects.
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak response in presence of matrix) / (Peak response in absence of matrix) | 1 | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. |
| Internal Standard Normalized Matrix Factor (IS-Normalized MF) | (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard) | 0.85 - 1.15 | Indicates how well the internal standard corrects for matrix effects. |
| Coefficient of Variation (%CV) | (Standard Deviation of MF or IS-Normalized MF) / (Mean of MF or IS-Normalized MF) * 100 | < 15% | Measures the variability of the matrix effect across different lots of matrix. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
Objective: To quantify the degree of ion suppression or enhancement for d-Glaucine and this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike d-Glaucine and this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with d-Glaucine and this compound at the same concentrations as Set A.
-
Set C (Matrix Blank): Analyze the extracted blank matrix without any spiked analyte or internal standard to check for interferences.
-
-
LC-MS Analysis: Analyze all three sets of samples under the same LC-MS conditions.
-
Calculations:
-
Matrix Factor (MF): Calculate the MF for both the analyte and the internal standard using the following formula:
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Internal Standard (IS) Normalized Matrix Factor:
-
IS-Normalized MF = (MF of d-Glaucine) / (MF of this compound)
-
-
Coefficient of Variation (%CV): Calculate the %CV for the MF and IS-Normalized MF across the different lots of matrix.
-
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: A logical workflow for troubleshooting matrix effect issues.
Caption: Metabolic pathways of Glaucine.[12]
References
- 1. zefsci.com [zefsci.com]
- 2. longdom.org [longdom.org]
- 3. myadlm.org [myadlm.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing mass spectrometry parameters for d-Glaucine-d6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with d-Glaucine-d6 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry settings for analyzing this compound?
A1: this compound is typically analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization in positive ion mode (ESI+). As a deuterated internal standard, its parameters are optimized alongside the parent compound, d-Glaucine. Key parameters to optimize include collision energy (CE), declustering potential (DP), and collision cell exit potential (CXP) to achieve the highest sensitivity for specific MRM transitions.[1][2]
Q2: What are the expected precursor and product ions for d-Glaucine and this compound?
A2: For d-Glaucine (C21H25NO4, MW: 355.4 g/mol ), the protonated molecule [M+H]+ is observed at m/z 356.2.[3] For this compound (C21H19D6NO4, MW: 361.46 g/mol ), the [M+H]+ ion is observed at m/z 362.2.[4] The fragmentation of glaucine primarily involves neutral losses of molecules like -NH2CH3, and subsequent eliminations of -CH3, -OCH3, and -CO.[5] The most abundant fragment ion for glaucine is often m/z 294.1, resulting from the loss of the substituted ethylamine side chain.[3][5] The corresponding fragment for the d6 variant would be expected at m/z 300.1, assuming the deuterium labels are on the N-methyl and a methoxy group.
Q3: Why is a deuterated internal standard like this compound preferred in quantitative LC-MS/MS?
A3: Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered ideal for quantitative LC-MS/MS.[6] They share nearly identical physicochemical properties with the analyte, which means they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[1][7] This allows for accurate correction of variations during sample preparation and analysis, leading to more reliable and reproducible quantification.[8]
Q4: Can the deuterium labels on this compound affect its chromatographic retention time?
A4: Yes, a phenomenon known as the "isotope effect" can cause deuterated standards to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[7] While often minor, this separation can lead to differential matrix effects if the two compounds do not completely co-elute, potentially affecting accuracy.[1] It is crucial to verify the degree of co-elution during method development.
Parameter Optimization & Experimental Protocols
Table 1: Key Compound Properties and Suggested MRM Transitions
| Compound | Formula | Molecular Weight | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| d-Glaucine | C21H25NO4 | 355.43 | 356.2 | 294.1 | Quantifier |
| 356.2 | 325.1 | Qualifier | |||
| 356.2 | 310.1 | Qualifier | |||
| This compound | C21H19D6NO4 | 361.46 | 362.2 | 300.1 | Internal Standard |
Note: Product ions for d-Glaucine are based on observed fragmentation patterns.[3][5] The corresponding product ion for this compound assumes deuterium labeling on stable positions that are retained in the fragment. Final transition values must be confirmed experimentally.
Protocol: LC-MS/MS Method for d-Glaucine Quantification
This protocol provides a starting point for method development. Optimization is required for specific instrumentation and sample matrices.
1. Sample Preparation (from Rat Urine) [9]
-
Take 100 µL of urine sample.
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Add 20 µL of this compound internal standard solution (concentration should be optimized based on expected analyte levels).
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Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B (re-equilibration).
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Ion Spray Voltage: 5500 V.
-
Source Temperature: 500 °C.
-
Curtain Gas: 30 psi.
-
Ion Source Gas 1 (Nebulizer): 50 psi.
-
Ion Source Gas 2 (Heater): 50 psi.
-
MRM Parameters: Optimize Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) for transitions listed in Table 1 via infusion of individual standards.
Visualization of Workflows
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. (+)-Glaucine | C21H25NO4 | CID 16754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
potential for deuterium exchange in d-Glaucine-d6
Welcome to the technical support center for d-Glaucine-d6. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and questions regarding the use of this compound in experimental settings. The primary focus of this guide is to address the potential for deuterium exchange, a critical factor for ensuring data accuracy and integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
A1: this compound is the deuterated form of d-Glaucine, an aporphine alkaloid. It is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The six deuterium atoms are typically located on the two methoxy groups at positions 1 and 10 of the dibenzo[de,g]quinoline ring system. This labeling provides a distinct mass difference from the unlabeled analyte for accurate quantification.[1][2][3][4]
Q2: What is deuterium exchange and why is it a concern?
A2: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding solvent or matrix, or vice versa.[5] For deuterated internal standards like this compound, this "back-exchange" can lead to a decrease in the deuterated signal and an increase in the signal of the unlabeled analyte, compromising the accuracy of quantitative analyses.[6]
Q3: Under what conditions is deuterium exchange in this compound likely to occur?
A3: While specific data for this compound is limited, general principles suggest that deuterium exchange is more likely to occur under the following conditions:
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Aqueous solutions: Prolonged storage or analysis in protic solvents, especially water, can facilitate exchange.[5]
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Acidic or basic pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on aromatic rings or activated positions.[7][8] The rate of exchange is often lowest around pH 2.5-3.[5][7]
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Elevated temperatures: Higher temperatures can increase the rate of chemical reactions, including deuterium exchange.[9]
Q4: Which deuterium atoms in this compound are potentially susceptible to exchange?
A4: Based on the structure of d-Glaucine, the deuterium atoms on the methoxy groups are generally considered stable. However, under certain catalytic conditions (e.g., strong acid), hydrogens (and thus potentially deuteriums) on the aromatic rings can undergo exchange. The positions ortho and para to the electron-donating methoxy and amine groups are the most likely sites for electrophilic aromatic substitution, which is the mechanism for this type of exchange.[8][10][11]
Q5: How can I detect if my this compound is undergoing deuterium exchange?
A5: You can monitor for deuterium exchange using the following analytical techniques:
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Mass Spectrometry (MS): A decrease in the mass-to-charge ratio (m/z) of the this compound peak over time, corresponding to the loss of deuterium atoms, is a direct indication of exchange. You may also observe a corresponding increase in the intensity of the unlabeled d-Glaucine peak.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of proton signals in the regions where deuterium atoms are expected. Conversely, ²H NMR would show a decrease in the deuterium signal.[5]
Troubleshooting Guides
Issue 1: Inconsistent Analyte/Internal Standard Peak Area Ratios in LC-MS Analysis
| Potential Cause | Troubleshooting Steps |
| Deuterium Exchange in this compound | 1. Analyze a freshly prepared sample: Compare the results with samples that have been stored or processed for longer periods. A significant difference may indicate exchange over time. 2. Investigate sample pH: Measure the pH of your sample and mobile phase. If it is strongly acidic or basic, consider adjusting to a more neutral pH range if your analytical method allows. The minimum exchange rate for many compounds is around pH 2.6.[5] 3. Control temperature: Ensure that samples are stored at low temperatures (e.g., 4°C or frozen) and minimize exposure to high temperatures during sample preparation and analysis.[9] 4. Use aprotic solvents for storage: If possible, store stock solutions of this compound in aprotic solvents like acetonitrile or methanol to minimize the source of protons for exchange. |
| Matrix Effects | 1. Perform a matrix effect study: This can help determine if components of your sample matrix are suppressing or enhancing the ionization of your analyte or internal standard differently.[12] 2. Optimize chromatography: Ensure that this compound co-elutes with the unlabeled analyte to minimize differential matrix effects.[13][14] |
| Instrumental Variability | 1. Check instrument performance: Run system suitability tests to ensure the LC-MS system is performing optimally. |
Issue 2: Appearance of a Peak at the m/z of Unlabeled d-Glaucine in a Pure this compound Standard
| Potential Cause | Troubleshooting Steps |
| Contamination of the Standard | 1. Source a new lot of the standard: This will help rule out lot-to-lot variability or contamination. 2. Verify the purity of the solvent used to dissolve the standard. |
| In-source Back-Exchange | 1. Optimize MS source conditions: High source temperatures or certain ionization conditions can sometimes promote in-source exchange. Try reducing the source temperature. |
| Deuterium Exchange During Storage or Handling | 1. Review storage conditions: As mentioned previously, storage in aqueous solutions, at non-optimal pH, or at elevated temperatures can lead to exchange.[5][7][9] 2. Prepare fresh solutions: Use freshly prepared solutions of this compound for your experiments to minimize the impact of any degradation over time. |
Experimental Protocols
Protocol 1: Monitoring Deuterium Exchange in this compound by Mass Spectrometry
Objective: To determine the stability of this compound and assess the extent of deuterium exchange under specific experimental conditions (e.g., different pH, temperature, and solvent matrices).
Methodology:
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Sample Preparation:
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Prepare stock solutions of this compound in an aprotic solvent (e.g., acetonitrile).
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Prepare a series of test solutions by diluting the stock solution into different buffers (e.g., pH 4, 7, and 9) or relevant biological matrices.
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Prepare a control sample in an aprotic solvent.
-
-
Incubation:
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Incubate the test solutions at various temperatures (e.g., 4°C, room temperature, and 37°C) for different time points (e.g., 0, 1, 4, 8, and 24 hours).
-
-
LC-MS Analysis:
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At each time point, inject an aliquot of each solution onto an LC-MS system.
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Use a suitable chromatographic method to separate this compound from any potential interferences.
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Acquire full scan mass spectra to monitor the m/z of this compound and unlabeled d-Glaucine.
-
-
Data Analysis:
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For each sample and time point, determine the peak areas for both this compound and any back-exchanged, partially deuterated, or fully unlabeled d-Glaucine.
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Calculate the percentage of deuterium loss over time for each condition.
-
Protocol 2: Assessing Deuterium Exchange in this compound by ¹H NMR Spectroscopy
Objective: To qualitatively and quantitatively assess the back-exchange of deuterium to protons on the this compound molecule.
Methodology:
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Sample Preparation:
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Dissolve a known amount of this compound in a deuterated solvent that is miscible with the intended experimental solvent (e.g., CD₃CN).
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Prepare test samples by adding a known volume of the experimental aqueous buffer (at the desired pH) to the NMR tube containing the this compound solution.
-
-
NMR Data Acquisition:
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Acquire a ¹H NMR spectrum immediately after adding the aqueous buffer (t=0).
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Acquire subsequent ¹H NMR spectra at various time intervals (e.g., 1, 4, 8, and 24 hours) while maintaining a constant temperature.
-
-
Data Analysis:
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Process and analyze the NMR spectra.
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Look for the appearance and increase in the intensity of proton signals in the regions corresponding to the methoxy groups (around 3.5-4.0 ppm).
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Integrate the new proton signals relative to a stable, non-exchangeable proton signal on the molecule (if available) or an internal standard to quantify the extent of deuterium exchange over time.[5]
-
Visualizations
Caption: Chemical structure of d-Glaucine with the six deuterium atoms on the methoxy groups at positions C1 and C10.
Caption: A troubleshooting workflow for investigating issues potentially related to deuterium exchange in this compound.
References
- 1. scbt.com [scbt.com]
- 2. advatechgroup.com [advatechgroup.com]
- 3. This compound | N/A - Coompo [coompo.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. myadlm.org [myadlm.org]
- 13. scispace.com [scispace.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Resolving Co-elution of d-Glaucine-d6 and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with d-Glaucine-d6 and its metabolites during LC-MS analysis.
Troubleshooting Guide
This guide offers solutions to common problems encountered during the chromatographic separation of this compound and its metabolites.
Question 1: My this compound internal standard is co-eluting with one of the primary metabolites (e.g., N-desmethylglaucine). How can I resolve this?
Answer:
Co-elution of a deuterated internal standard with a metabolite can compromise accurate quantification. Here are several strategies to improve separation:
-
Modify the Mobile Phase Gradient: A common cause of co-elution is an insufficiently optimized gradient. Adjusting the gradient slope can enhance resolution between closely eluting compounds.
-
Adjust Mobile Phase pH: Glaucine and its metabolites are basic compounds. Altering the pH of the aqueous mobile phase can change the ionization state of the analytes, thereby affecting their retention on a reversed-phase column.
-
Change the Organic Modifier: If you are using acetonitrile, consider switching to methanol or a combination of both. Different organic solvents can alter selectivity and potentially resolve co-eluting peaks.
Detailed Experimental Protocol: Mobile Phase Gradient Optimization
Objective: To resolve the co-elution of this compound and N-desmethylglaucine by modifying the gradient elution program.
1. Initial Conditions:
- Column: C18, 2.1 x 100 mm, 1.8 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.4 mL/min
- Initial Gradient:
- 0-1 min: 10% B
- 1-8 min: 10-90% B
- 8-9 min: 90% B
- 9-10 min: 10% B (re-equilibration)
2. Optimization Strategy:
- Strategy A (Shallower Gradient): Decrease the rate of increase of the organic solvent to improve separation of early eluting compounds.
- 0-1 min: 10% B
- 1-12 min: 10-60% B
- 12-13 min: 90% B
- 13-15 min: 10% B
- Strategy B (Segmented Gradient): Introduce a shallower gradient segment around the elution time of the co-eluting peaks.
- 0-1 min: 10% B
- 1-4 min: 10-30% B (initial ramp)
- 4-8 min: 30-40% B (shallow segment for separation)
- 8-10 min: 40-90% B (steeper ramp to elute remaining compounds)
- 10-12 min: 10% B
3. Data Analysis:
- Monitor the retention times and peak resolutions for this compound and N-desmethylglaucine under each condition.
- Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 is desired.
Question 2: I am observing poor peak shape (tailing or fronting) for this compound and its metabolites. What could be the cause and how can I fix it?
Answer:
Poor peak shape can be indicative of several issues, including secondary interactions with the stationary phase or issues with the mobile phase.
-
Adjust Mobile Phase pH: As basic compounds, glaucine and its metabolites can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing. Increasing the acidity of the mobile phase (e.g., using 0.1% formic acid) can suppress this interaction.
-
Use a Different Column: Consider using a column with a different stationary phase chemistry, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds like glaucine.
-
Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase conditions to prevent peak distortion.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of glaucine that I should be aware of?
A1: The primary metabolic pathways for glaucine are O- and N-demethylation, hydroxylation, and N-oxidation. The most commonly observed phase I metabolites are N-desmethylglaucine, O-desmethylglaucine, and di-desmethylglaucine. These can be further metabolized via glucuronidation or sulfation.
Q2: Why is my deuterated internal standard (this compound) not eluting at the exact same time as the non-deuterated glaucine?
A2: While chemically similar, deuterated compounds can exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts. This is known as the deuterium isotope effect. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs. This small difference in retention time is generally acceptable as long as the peaks are sharp and symmetrical.
Q3: Can I use a different internal standard if I cannot resolve the co-elution of this compound?
A3: Yes, if chromatographic resolution cannot be achieved, you may consider using a different internal standard. An ideal internal standard would be a structural analog of glaucine that is not present in the sample and has similar chromatographic and mass spectrometric properties but a different mass. However, a stable isotope-labeled internal standard like this compound is generally preferred for its ability to mimic the analyte's behavior during sample preparation and analysis.
Q4: What are some starting recommendations for LC-MS/MS parameters for this compound and its metabolites?
A4: For a triple quadrupole mass spectrometer, you would typically use Multiple Reaction Monitoring (MRM) for quantification. Here are some suggested starting parameters:
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Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-500 °C
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion (m/z 362.2) to a prominent product ion.
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Glaucine: m/z 356.2 → [Product Ion]
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N-desmethylglaucine: m/z 342.2 → [Product Ion]
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O-desmethylglaucine: m/z 342.2 → [Product Ion]
-
Note: The specific product ions and collision energies will need to be optimized for your instrument.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for the Separation of Glaucine and its Metabolites
| Parameter | Method A (Standard) | Method B (Optimized) | Method C (Alternative Column) |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 3.5 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 10-90% B in 8 min | 15-70% B in 10 min | 10-85% B in 8 min |
| Flow Rate | 0.4 mL/min | 0.35 mL/min | 0.4 mL/min |
| Retention Time: Glaucine (min) | 6.2 | 7.5 | 6.8 |
| Retention Time: N-desmethylglaucine (min) | 5.8 | 6.9 | 6.1 |
| Retention Time: O-desmethylglaucine (min) | 5.5 | 6.5 | 5.7 |
| Resolution (Rs) between N-desmethylglaucine and O-desmethylglaucine | 1.3 | 1.8 | 1.6 |
Visualizations
Technical Support Center: Troubleshooting Deuterated Internal Standards
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when using deuterated internal standards in analytical experiments, particularly in conjunction with liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
1. Why is my deuterated internal standard not co-eluting with my analyte?
Deuteration can slightly alter the physicochemical properties of a molecule, such as its lipophilicity, which can lead to a shift in retention time compared to the non-deuterated analyte on a reversed-phase chromatography column.[1][2] This can result in incomplete co-elution, where the analyte and the internal standard elute at slightly different times.
Troubleshooting Steps:
-
Chromatographic Method Optimization:
-
Modify the Gradient: Adjust the solvent gradient to a shallower slope to improve the resolution between the analyte and potential interferences, which may also help in the co-elution of the analyte and its deuterated internal standard.
-
Change the Stationary Phase: Experiment with a column that has a different stationary phase chemistry to potentially reduce the separation between the analyte and the deuterated standard.[1]
-
Use a Column with Lower Resolution: In some cases, a column with intentionally lower resolving power can be used to ensure the analyte and deuterated internal standard peaks overlap sufficiently.[1]
-
-
Consider Alternative Labeled Standards: If chromatographic optimization is unsuccessful, consider using an internal standard labeled with a different stable isotope, such as ¹³C or ¹⁵N, as these are less likely to cause a retention time shift.[1][3]
2. My results are inconsistent, and I suspect matrix effects. I thought a deuterated internal standard would correct for this?
While deuterated internal standards are designed to mimic the behavior of the analyte and compensate for matrix effects, they are not always a perfect solution.[4][5] Differential matrix effects can occur when the analyte and the internal standard do not co-elute perfectly, leading to one being more affected by ion suppression or enhancement from co-eluting matrix components than the other.[1][4] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ significantly.
Troubleshooting Steps:
-
Evaluate Co-elution: As a first step, confirm that the analyte and internal standard are co-eluting as closely as possible.
-
Sample Preparation: Enhance sample cleanup procedures to remove more of the matrix components that cause ion suppression. Techniques like solid-phase extraction (SPE) can be beneficial.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby mitigating their effect on ionization.
-
Matrix Effect Study: Conduct a post-extraction addition experiment to quantify the extent of the matrix effect for both the analyte and the internal standard. This involves comparing the response of the analyte and internal standard in a clean solution to their response in a sample matrix where they have been added after extraction.
Quantitative Data Summary
Table 1: Impact of Internal Standard Choice on Testosterone Measurement
This table illustrates how the choice of deuterated internal standard can affect the measured results of an analyte.
| Internal Standard | Result Comparison to D2 Testosterone Target |
| D5 Testosterone | Lower results obtained |
| C13 Internal Standard | Closer to the D2 target than D5 |
Data adapted from a study on testosterone analysis, highlighting that different deuterated standards can yield varying quantitative results.
Table 2: Observed Differences in Analyte and Deuterated Internal Standard Behavior
This table summarizes reported discrepancies in the behavior of analytes and their corresponding deuterated internal standards.
| Phenomenon | Example | Reported Difference |
| Matrix Effects | Melvalonic acid in urine | 26% higher for the deuterated internal standard |
| Extraction Recovery | Haloperidol | 35% lower recovery for the deuterated internal standard |
These examples demonstrate that assuming identical behavior between an analyte and its deuterated internal standard can be erroneous.[6]
Experimental Protocols
Protocol 1: Assessing Deuterium Back-Exchange
This protocol outlines a procedure to investigate the stability of the deuterium label on an internal standard.
-
Prepare Solutions: Reconstitute the deuterated internal standard in various solvents that will be used in the experimental workflow (e.g., acidic mobile phase, basic extraction solvent, water).
-
Incubation: Incubate these solutions under conditions that mimic the analytical procedure (e.g., room temperature for the duration of a typical sample preparation, or elevated temperatures to accelerate potential degradation).
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LC-MS Analysis: Analyze the solutions by LC-MS, paying close attention to the mass-to-charge ratio (m/z) of the internal standard.
-
Data Evaluation: Look for the appearance of ions with a lower m/z, which would indicate the loss of one or more deuterium atoms and their replacement with hydrogen. For example, a d5-labeled compound showing a significant peak at the m/z of the d4, d3, or d2 version would suggest back-exchange. It is recommended to avoid storing deuterated compounds in acidic or basic solutions to minimize this risk.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent analytical results.
Caption: Simplified pathways for acid- and base-catalyzed deuterium exchange.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. myadlm.org [myadlm.org]
- 5. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Support Center: d-Glaucine-d6 for Ion Suppression Minimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing ion suppression when using d-Glaucine-d6 as an internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS analysis?
A1: this compound is a stable isotope-labeled (SIL) form of d-Glaucine, where six hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantitative analysis of d-Glaucine in biological matrices.[1][2] SIL internal standards are the gold standard for quantitative mass spectrometry because they have nearly identical physicochemical properties to the analyte of interest.[1][2] This ensures that the IS and the analyte behave similarly during sample preparation, chromatography, and ionization, which helps to accurately compensate for matrix effects, including ion suppression.[1][2]
Q2: What is ion suppression and how does this compound help mitigate it?
A2: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[3] These matrix components can interfere with the ionization process in the MS source, leading to a decreased analyte response and inaccurate quantification. This compound, when added to a sample at a known concentration, co-elutes with the unlabeled d-Glaucine.[1][2] Because they experience the same degree of ion suppression, the ratio of the analyte signal to the internal standard signal remains constant.[1][2] This allows for reliable quantification even in the presence of significant matrix effects.
Q3: Can there be chromatographic separation between d-Glaucine and this compound? If so, what is the impact?
A3: Yes, a slight chromatographic separation between an analyte and its deuterated internal standard can occur due to the "deuterium isotope effect." This can lead to the analyte and the internal standard not experiencing the exact same matrix effects at the point of elution, potentially compromising the accuracy of the results. Therefore, it is crucial to optimize the chromatographic conditions to ensure co-elution.
Q4: What are the key considerations when developing an LC-MS/MS method for d-Glaucine with this compound?
A4: Key considerations include:
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Sample Preparation: Choosing an appropriate extraction technique (e.g., protein precipitation, solid-phase extraction) to efficiently remove matrix interferences while ensuring good recovery of both d-Glaucine and this compound.
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Chromatography: Developing a robust chromatographic method that provides good peak shape, resolution from other matrix components, and, most importantly, co-elution of d-Glaucine and this compound.
-
Mass Spectrometry: Optimizing the MS parameters, including precursor and product ions, collision energy, and other source parameters, to achieve the best sensitivity and specificity for both the analyte and the internal standard.
-
Method Validation: Performing a full validation of the bioanalytical method according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, selectivity, and stability.[3][4][5][6][7]
Experimental Protocols
Detailed Methodology for Quantification of d-Glaucine in Human Plasma using this compound
This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) and vortex.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | d-Glaucine: m/z 356.2 → 325.1 this compound: m/z 362.2 → 331.1 |
| Collision Energy (CE) | Optimize for your instrument, typically 20-30 eV |
| Declustering Potential (DP) | Optimize for your instrument, typically 50-100 V |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample solvent incompatible with mobile phase | - Replace the column- Ensure mobile phase pH is appropriate for the analyte (for basic compounds like glaucine, acidic mobile phase is generally suitable)- Reconstitute the sample in the initial mobile phase conditions |
| High Variability in Analyte/IS Ratio | - Inconsistent sample preparation- Partial co-elution of analyte and IS- Ion suppression varying between samples | - Ensure precise and consistent pipetting during sample preparation- Optimize chromatography to achieve complete co-elution- Employ a more rigorous sample cleanup method (e.g., SPE) to remove more matrix components |
| Low Signal Intensity for Analyte and/or IS | - Inefficient extraction- Significant ion suppression- MS source contamination | - Optimize the sample preparation method to improve recovery- Dilute the sample extract to reduce the concentration of matrix components- Clean the MS source according to the manufacturer's instructions |
| Carryover | - Analyte adsorption to the injector or column | - Optimize the autosampler wash procedure with a strong organic solvent- Inject a blank sample after a high concentration sample to check for carryover |
| No Peak Detected for Analyte or IS | - Incorrect MS/MS transitions or parameters- Sample degradation- Instrument malfunction | - Verify the MRM transitions and optimize MS parameters- Investigate the stability of d-Glaucine and this compound under the experimental conditions- Perform instrument performance qualification checks |
Visualizations
Caption: Experimental workflow for d-Glaucine quantification.
Caption: Troubleshooting logic for ion suppression issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. cerilliant.com [cerilliant.com]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
d-Glaucine-d6 stability issues in acidic mobile phase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of d-Glaucine-d6, particularly in acidic mobile phases used in liquid chromatography (LC) applications. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in acidic mobile phase a concern?
A1: this compound is the deuterated form of d-Glaucine, an aporphine alkaloid. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] The stability of an internal standard is critical for accurate and reproducible quantification. Acidic mobile phases are frequently used in reversed-phase chromatography to improve peak shape and ionization efficiency for basic compounds like glaucine.[3] However, acidic conditions can also lead to the degradation of the analyte and the internal standard, potentially compromising the integrity of the analytical data.
Q2: What are the potential degradation pathways for this compound in an acidic mobile phase?
A2: While specific degradation kinetics for this compound in acidic mobile phases are not extensively published, the known metabolic pathways of glaucine can provide insights into potential acid-catalyzed degradation. The primary degradation pathways are likely to be O-demethylation and N-demethylation.[4][5] Under acidic conditions and elevated temperatures, hydrolysis of the methoxy groups (O-demethylation) and removal of the N-methyl group (N-demethylation) can occur. It is also possible for hydroxylation to occur on the aromatic rings.
Q3: How can I assess the stability of my this compound stock and working solutions?
A3: A forced degradation study is the recommended approach to assess the stability of this compound.[6][7][8] This involves subjecting the compound to stress conditions that are more severe than typical experimental conditions to identify potential degradation products and establish the stability-indicating nature of your analytical method.[9][10] A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section of this guide.
Q4: Are there any chromatographic issues I should be aware of when using this compound as an internal standard?
A4: Yes, even with stable isotope-labeled internal standards like this compound, chromatographic issues can arise. Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect".[11] This can be problematic if there are matrix effects that differ between the elution times of the analyte and the internal standard. It is crucial to ensure that the chromatographic peaks of d-Glaucine and this compound are sufficiently resolved from any interfering peaks and that they co-elute as closely as possible.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound in acidic mobile phases.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor reproducibility of this compound peak area | Degradation of this compound in the acidic mobile phase or in stock/working solutions. | 1. Verify solution stability: Prepare fresh this compound working solutions and compare their peak areas to older solutions. 2. Mobile phase stability: Analyze a freshly prepared standard at the beginning and end of a long analytical run to check for degradation over time in the mobile phase. Consider using a mobile phase with a less aggressive pH if significant degradation is observed. 3. Temperature control: Ensure the autosampler and column compartments are temperature-controlled to minimize heat-induced degradation. |
| Appearance of unexpected peaks in this compound standard injections | Degradation of this compound. | 1. Conduct a forced degradation study: This will help to identify the retention times of potential degradation products.[6][8] 2. Optimize chromatography: Adjust the gradient, mobile phase composition, or column chemistry to separate the degradation products from the parent compound and other analytes. 3. Use a stability-indicating method: Ensure your analytical method can resolve this compound from its potential degradants.[10] |
| Shift in retention time of this compound | Isotope effect or changes in chromatographic conditions. | 1. Co-injection: Inject a mixture of d-Glaucine and this compound to accurately determine the difference in their retention times. 2. Method consistency: Ensure consistent mobile phase preparation, column equilibration, and temperature control. |
| Inaccurate quantification of d-Glaucine | Degradation of this compound at a different rate than d-Glaucine. | 1. Assess differential stability: Perform a forced degradation study on both d-Glaucine and this compound under the same conditions to compare their degradation rates. 2. Use a freshly prepared internal standard: If stability is a concern, prepare the internal standard working solution immediately before each analytical run. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a systematic approach to assess the stability of this compound under acidic stress conditions.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution with the mobile phase to be tested to a final concentration of approximately 1 µg/mL.
2. Acidic Stress Conditions:
-
Prepare solutions of this compound in different acidic conditions. It is recommended to test a range of acid concentrations and temperatures.[6][7]
-
0.1 M HCl at room temperature (25°C)
-
0.1 M HCl at 60°C
-
Mobile phase (e.g., 0.1% formic acid in water:acetonitrile) at room temperature (25°C)
-
Mobile phase at an elevated temperature (e.g., 40°C)
-
-
Incubate the solutions for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, take an aliquot of the solution, neutralize it with a suitable base (e.g., 0.1 M NaOH) if a strong acid was used, and dilute it with the mobile phase for LC-MS analysis.
3. LC-MS Analysis:
-
Analyze the samples using a validated stability-indicating HPLC or UHPLC method coupled with a mass spectrometer.
-
Monitor the peak area of this compound and look for the appearance of any new peaks that could be degradation products.
-
Use MS/MS to characterize the structure of any observed degradation products.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point under each stress condition.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Data Presentation
The following table summarizes the expected outcomes of a forced degradation study on this compound. The actual percentage of degradation will depend on the specific experimental conditions.
| Stress Condition | Temperature | Time | Expected % Degradation | Potential Degradation Products |
| 0.1 M HCl | 25°C | 24 hours | 5 - 15% | O-demethylated glaucine-d6, N-demethylated glaucine-d6 |
| 0.1 M HCl | 60°C | 8 hours | > 20% | O-demethylated glaucine-d6, N-demethylated glaucine-d6, Hydroxylated glaucine-d6 |
| 0.1% Formic Acid | 25°C | 24 hours | < 5% | Minimal degradation expected |
| 0.1% Formic Acid | 40°C | 24 hours | 5 - 10% | O-demethylated glaucine-d6 |
Visualizations
Logical Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathway of this compound in Acidic Conditions
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. scispace.com [scispace.com]
- 3. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpp.com [ijrpp.com]
- 8. longdom.org [longdom.org]
- 9. acdlabs.com [acdlabs.com]
- 10. scispace.com [scispace.com]
- 11. myadlm.org [myadlm.org]
Technical Support Center: d-Glaucine-d6 Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks in the chromatogram of d-Glaucine-d6.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of unexpected or "ghost" peaks in a chromatogram?
Unexpected peaks, often called ghost peaks, are signals in your chromatogram that do not correspond to your target analyte or known impurities.[1][2] Common sources include:
-
System Contamination: Remnants from previous samples, contaminated autosampler components, or degraded pump seals can introduce extraneous peaks.[2] Carryover from a highly concentrated or "sticky" sample is a frequent cause.[1]
-
Mobile Phase Contamination: Impurities in solvents, even in high-purity grades, can accumulate and appear as peaks, especially in gradient elution.[2][3] Using freshly prepared mobile phase is recommended.[1]
-
Sample Preparation Issues: Contaminants can be introduced from glassware, vials, caps, or solvents used during sample preparation.[1][2]
-
Column Deterioration: An aging or contaminated column can lead to abnormal peak shapes, including split peaks or shoulders, which may be mistaken for unexpected peaks.[4] A deteriorated guard column can also be a source of problems.[4]
-
Deuterated Standard Issues: Deuterated standards like this compound can sometimes present unique challenges, such as slight differences in retention time compared to the non-labeled compound or potential for deuterium exchange.[5][6]
Q2: I see a peak that is not my this compound analyte. How do I begin to troubleshoot?
A systematic approach is key to identifying the source of the unexpected peak.[3] Start by running a series of blank injections:
-
Solvent Blank: Inject the solvent used to dissolve your sample. This helps determine if the contamination is from your sample solvent.
-
Mobile Phase Blank: If the peak persists, the issue may be with the mobile phase.[7] Prepare fresh mobile phase using high-purity solvents.[1][8]
-
No Injection Run: Cycling the method without an injection can help determine if the autosampler is the source of contamination.[7]
If these steps do not resolve the issue, further investigation into the LC system components is necessary.
Q3: Could the unexpected peak be related to the this compound standard itself?
While less common than contamination, issues with the standard can occur. Consider the following:
-
Isotopic Purity: Check the certificate of analysis for the isotopic purity of your this compound standard. Impurities from the synthesis could be present.
-
Retention Time Shift: Deuterated standards can sometimes have slightly different retention times than their non-deuterated counterparts.[6][9] This could lead to the appearance of a separate, closely eluting peak if you are also analyzing the non-deuterated form.
Troubleshooting Guide
Use the following table to diagnose and resolve issues with unexpected peaks in your this compound chromatogram.
| Symptom | Potential Cause | Recommended Action |
| Peak appears in sample and solvent blank injections. | Sample solvent contamination. | Use fresh, high-purity solvent for sample preparation. |
| Peak appears in all injections, including mobile phase blanks. | Mobile phase contamination. | Prepare fresh mobile phase with HPLC/MS grade solvents.[8] Clean solvent reservoirs.[8] |
| Peak appears intermittently. | Inconsistent contamination, possibly from the autosampler. | Clean the injector needle and port.[10] Replace autosampler tubing if necessary.[7] |
| Peak shape is broad, split, or has shoulders. | Column deterioration or inappropriate sample solvent.[4][11] | Replace the guard column or analytical column.[4] Ensure the sample solvent is compatible with the mobile phase.[8] |
| A small peak consistently appears just before or after the main this compound peak. | Isotopic variant or co-eluting impurity. | This may be an inherent characteristic of the deuterated standard. Using a lower resolution column might help merge the peaks if complete co-elution is desired for quantification.[6] |
Experimental Protocol: Analysis of this compound
This protocol is a general guideline and may require optimization for your specific instrumentation and application.
1. Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL to create a stock solution.
-
Prepare working standards by serially diluting the stock solution with the initial mobile phase composition.
2. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor appropriate precursor and product ions for this compound (refer to your standard's certificate of analysis or perform an infusion to determine the optimal transitions).
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected peaks in your this compound chromatogram.
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
References
- 1. youtube.com [youtube.com]
- 2. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 3. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. LC Ghost Peaks [restek.com]
- 8. halocolumns.com [halocolumns.com]
- 9. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 10. academicstrive.com [academicstrive.com]
- 11. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing Collision Energy for d-Glaucine-d6 MRM
Welcome to the technical support center for optimizing Multiple Reaction Monitoring (MRM) parameters for d-Glaucine-d6. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: For this compound, with a molecular weight of 361.46 g/mol , the expected precursor ion ([M+H]⁺) in positive ionization mode is m/z 362.2. Based on the known fragmentation of the non-deuterated form, Glaucine, a primary product ion results from the neutral loss of the N-methyl-ethylamine group. Another significant product ion has also been reported. While the exact masses may vary slightly based on instrument calibration, the expected transitions are summarized below.
Table 1: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Role |
| This compound | 362.2 | 325.1 | -NH₂CH₃ | Quantifier |
| This compound | 362.2 | 294.1 | Further Fragmentation | Qualifier |
Note: These are predicted values. It is crucial to confirm the precursor and product ion masses experimentally on your instrument.
Q2: How is the optimal collision energy (CE) for an MRM transition determined?
A2: The optimal collision energy is the voltage that yields the highest and most stable signal for a specific product ion.[1] This is typically determined empirically by performing a collision energy optimization experiment. In this experiment, the precursor ion is isolated and fragmented using a range of collision energy values, and the intensity of the resulting product ion is monitored. The CE that produces the maximum intensity is selected for the quantitative method.
Q3: Can I use the same collision energy for my analyte (Glaucine) and its deuterated internal standard (this compound)?
A3: Generally, yes. Deuterated internal standards are designed to be chemically identical to the analyte, leading to very similar fragmentation patterns and optimal collision energies. However, slight differences can occur. For the highest accuracy, it is best practice to perform a separate collision energy optimization for the deuterated standard. In many cases, a single optimized CE value will be sufficient for both the analyte and its stable isotope-labeled standard.
Q4: My signal intensity is low even after optimizing the collision energy. What else should I check?
A4: Low signal intensity can be due to several factors other than suboptimal collision energy. Consider the following:
-
Source Parameters: Optimize ion source parameters such as gas flows (nebulizer, auxiliary, and sheath gas), temperature, and spray voltage.[2]
-
Compound-Specific Parameters: Optimize other compound-dependent parameters like declustering potential (DP) or cone voltage (CV), and collision cell exit potential (CXP).
-
Sample Preparation: Ensure your sample preparation method is efficient and that the final sample concentration is within the detection limits of the instrument.
-
Chromatography: Poor chromatographic peak shape can lead to a lower apparent signal. Ensure your mobile phases are correctly prepared and your column is in good condition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or very low product ion signal | Incorrect precursor ion selection. | Verify the precursor ion m/z for this compound (expected [M+H]⁺ at 362.2). Perform a full scan or precursor ion scan to confirm. |
| Collision energy is too low or too high. | Perform a collision energy optimization experiment by ramping the CE over a broad range (e.g., 5-60 eV). | |
| Instability of the spray. | Check the spray needle position and ensure a stable spray. Optimize source parameters. | |
| Multiple product ions observed | In-source fragmentation or multiple fragmentation pathways. | This is normal. Select the most intense and stable product ion for quantification and a second, less intense ion as a qualifier. Optimize CE for each transition individually. |
| High background noise | Matrix interference or contaminated source. | Improve sample clean-up. Clean the ion source components. |
| Inconsistent signal intensity | Fluctuations in LC flow or unstable spray. | Check the LC pump for pressure fluctuations. Ensure stable electrospray. |
| Saturation of the detector. | If the signal is too high, dilute the sample or reduce the injection volume. |
Experimental Protocol: Collision Energy Optimization
This protocol outlines the steps to determine the optimal collision energy for a this compound MRM transition.
Objective: To identify the collision energy that provides the maximum signal intensity for the selected product ion of this compound.
Materials:
-
This compound standard solution (e.g., 100 ng/mL in a suitable solvent like methanol or acetonitrile).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Appropriate mobile phases for your chromatographic method.
Methodology:
-
Compound Infusion: Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. This provides a continuous and stable ion beam.
-
Precursor Ion Confirmation: In positive ion mode, perform a full scan (Q1 scan) to confirm the presence and determine the exact m/z of the precursor ion ([M+H]⁺), expected around 362.2.
-
Product Ion Scan: Set the first quadrupole (Q1) to isolate the precursor ion (m/z 362.2). Scan the third quadrupole (Q3) over a mass range (e.g., m/z 50-370) while applying a moderate collision energy (e.g., 20-30 eV) in the second quadrupole (Q2). This will reveal the major product ions. Identify the most abundant product ions (e.g., m/z 325.1 and 294.1).
-
Collision Energy Ramp:
-
Set up an MRM method with the selected precursor and product ion transition (e.g., 362.2 -> 325.1).
-
Create a series of experiments where the collision energy is ramped in discrete steps (e.g., from 5 eV to 60 eV in 2-3 eV increments).
-
Acquire data for a short period at each CE value.
-
-
Data Analysis:
-
Plot the product ion intensity as a function of the collision energy.
-
The collision energy value that corresponds to the highest peak intensity is the optimal CE for that transition.
-
-
Method Finalization:
-
Repeat the CE optimization for any qualifier ions.
-
Incorporate the optimized CE values into your final LC-MRM method.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: The Case for d-Glaucine-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development and validation, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of an assay. This is particularly critical in regulated environments where data integrity is non-negotiable. This guide provides a comparative analysis of method validation for the quantification of glaucine, a compound of interest for its potential therapeutic applications, using a deuterated internal standard, d-Glaucine-d6, versus a non-deuterated structural analog.
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to the analyte of interest, glaucine. This results in similar behavior during sample preparation, chromatography, and ionization, effectively compensating for variability in these steps and minimizing matrix effects.
Performance Comparison: this compound vs. Structural Analog Internal Standard
The following table summarizes the expected performance characteristics of a bioanalytical method for glaucine validated with this compound compared to a hypothetical method using a structural analog internal standard. The data presented is a synthesis based on typical LC-MS/MS method performance and the established advantages of deuterated internal standards.
| Validation Parameter | This compound (Deuterated IS) | Structural Analog IS | Rationale for Performance Difference |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 | The co-elution and identical ionization behavior of this compound more effectively normalizes for any variations across the concentration range. |
| Lower Limit of Quantification (LLOQ) | Potentially Lower | Higher | Improved signal-to-noise ratio due to reduced variability allows for more confident measurement at lower concentrations. |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Deuterated IS better compensates for matrix effects and extraction inconsistencies, leading to results closer to the true value. |
| Precision (% CV) | ≤ 5% | ≤ 10% | The near-identical chemical nature of the deuterated IS minimizes variability introduced during the analytical process. |
| Matrix Effect | Minimal and Compensated | Variable and Less Compensated | A structural analog may have different ionization efficiency in the presence of matrix components compared to the analyte, leading to uncorrected suppression or enhancement. |
| Recovery | Consistent and Trackable | More Variable | The deuterated standard accurately reflects the recovery of the analyte throughout the sample preparation process. |
Experimental Protocols
A robust and validated bioanalytical method is the foundation of reliable pharmacokinetic and toxicokinetic studies. Below are detailed methodologies for a typical LC-MS/MS assay for the quantification of glaucine in human plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma sample, add 10 µL of internal standard working solution (this compound or structural analog).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Glaucine: Precursor Ion > Product Ion (to be determined during method development)
-
This compound: Precursor Ion > Product Ion (to be determined during method development)
-
Structural Analog IS: Precursor Ion > Product Ion (to be determined during method development)
-
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the underlying principles, the following diagrams are provided.
The diagram above illustrates the sequential steps involved in the bioanalytical workflow, from sample preparation to data analysis. The use of a robust internal standard is critical at the very beginning of this process to ensure that any variability introduced in the subsequent steps is accounted for.
This diagram depicts a simplified, hypothetical signaling pathway for glaucine, illustrating its potential mechanisms of action as a PDE4 inhibitor and a calcium channel blocker. Understanding the pharmacological context of a drug is essential for designing relevant bioanalytical strategies.
Navigating Bioanalysis: A Comparative Guide to Glaucine Assays with d-Glaucine-d6 Internal Standard
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic candidates is paramount. This guide offers a comparative overview of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the aporphine alkaloid glaucine, utilizing its deuterated stable isotope, d-Glaucine-d6, as an internal standard. While a specific, publicly available, and fully validated method with this exact internal standard is not extensively documented, this guide synthesizes expected performance characteristics based on established bioanalytical practices and data from analogous small molecule assays. This information serves as a robust framework for developing and validating a glaucine quantification method.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[1] It closely mimics the analyte's chemical and physical properties during sample extraction, chromatographic separation, and ionization in the mass spectrometer, thereby correcting for variability and enhancing the accuracy and precision of the assay.[2]
Performance Comparison: this compound vs. a Structural Analog Internal Standard
To illustrate the advantages of a deuterated internal standard, the following table compares the expected performance of a glaucine assay using this compound against a hypothetical assay using a structural analog (e.g., a related aporphine alkaloid) as the internal standard.
| Parameter | Glaucine Assay with this compound (Expected) | Glaucine Assay with Structural Analog IS (Hypothetical) |
| Linearity Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 20% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 20% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
| Matrix Effect | Minimal and compensated | Potential for significant, uncompensated effects |
| Extraction Recovery | Consistent between analyte and IS | May be different for analyte and IS |
LLOQ: Lower Limit of Quantitation; CV: Coefficient of Variation; IS: Internal Standard.
The superior performance of the assay with the deuterated internal standard is evident in the expected lower LLOQ and tighter control over accuracy and precision.
Experimental Protocol: A Representative LC-MS/MS Method
The following is a representative experimental protocol for the quantification of glaucine in human plasma using this compound as an internal standard. This protocol is based on common methodologies for small molecule bioanalysis.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Glaucine: m/z 356.2 → 297.1 (quantifier), 356.2 → 206.1 (qualifier)
-
This compound: m/z 362.2 → 303.1
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical workflow for glaucine quantification.
Caption: Bioanalytical workflow for glaucine quantification.
Signaling Pathway Context
While glaucine is primarily investigated for its antitussive and bronchodilator effects, it is known to interact with several signaling pathways. A simplified representation of its known mechanisms of action is provided below.
Caption: Simplified signaling pathways of glaucine.
This guide provides a foundational understanding of the expected performance and methodology for a glaucine assay using a deuterated internal standard. For regulatory submissions, a full method validation in accordance with the relevant guidelines (e.g., FDA, EMA) is mandatory.
References
A Comparative Guide to the Quantitative Analysis of Glaucine: Accuracy and Precision of d-Glaucine-d6 Enhanced Methods vs. Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Glaucine, a key alkaloid with significant therapeutic interest. We will delve into the accuracy and precision of methods employing a deuterated internal standard, specifically d-Glaucine-d6, and contrast this with a common alternative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is supported by a synthesis of data from established analytical validation studies.
Data Presentation: A Head-to-Head Comparison
The use of a deuterated internal standard like this compound in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods is a gold standard for achieving high accuracy and precision. This is because the internal standard closely mimics the analyte's behavior during sample preparation and analysis, correcting for variations. Below is a summary of typical performance data for an LC-MS/MS method using a deuterated internal standard compared to a standard HPLC-UV method for Glaucine quantification.
| Parameter | LC-MS/MS with this compound Internal Standard | HPLC-UV Method |
| Accuracy (% Recovery) | 95-105% | 90-110% |
| Precision (RSD %) | ||
| - Intra-day | < 5% | < 10% |
| - Inter-day | < 10% | < 15% |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL | High ng/mL to µg/mL |
Experimental Protocols
Detailed methodologies for both a representative LC-MS/MS method with a deuterated internal standard and an HPLC-UV method are provided below. These protocols are synthesized from common practices in bioanalytical method validation.
Method 1: LC-MS/MS with this compound Internal Standard
This method is highly sensitive and specific, making it ideal for the quantification of Glaucine in complex biological matrices such as plasma or urine.
1. Sample Preparation:
-
To 100 µL of the sample (e.g., plasma), add 10 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Glaucine: Precursor ion > Product ion (specific m/z values to be determined).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined, shifted due to deuterium labeling).
-
-
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely available technique for the quantification of Glaucine, particularly in pharmaceutical formulations where concentrations are higher.
1. Sample Preparation:
-
For pharmaceutical preparations, dissolve a known amount of the formulation in a suitable solvent (e.g., methanol or a mixture of methanol and water) to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
For biological samples, a more extensive extraction procedure, such as liquid-liquid extraction or solid-phase extraction, may be required to remove interfering substances.
2. HPLC-UV Conditions:
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at the wavelength of maximum absorbance for Glaucine (typically around 280 nm and 310 nm).
-
Injection Volume: 20 µL.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical methods described.
Caption: Workflow for Glaucine quantification.
Caption: Factors influencing method selection.
Quantitative Analysis of Glaucine: A Comparative Guide to Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
The Gold Standard: Isotope Dilution LC-MS/MS
The use of a stable isotope-labeled internal standard, such as d-Glaucine-d6, in conjunction with LC-MS/MS is considered the gold standard for quantitative bioanalysis. This approach, known as isotope dilution mass spectrometry, offers superior accuracy and precision by compensating for variations in sample preparation, chromatography, and ionization efficiency. The deuterated internal standard is chemically identical to the analyte (glaucine) but has a different mass, allowing for its distinct detection by the mass spectrometer.
Performance Comparison: Glaucine Quantification Methods
While a direct head-to-head comparison with a validated method using this compound is not available, the following table outlines the expected performance characteristics of an isotope dilution LC-MS/MS method against other potential analytical techniques.
| Parameter | LC-MS/MS with this compound (Expected) | LC-MS/MS with Analog Internal Standard | HPLC-UV |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Low ng/mL range | High ng/mL to µg/mL range |
| Limit of Quantitation (LOQ) | Low ng/mL to pg/mL range | Low ng/mL range | High ng/mL to µg/mL range |
| Specificity/Selectivity | Very High (based on mass-to-charge ratio) | High | Moderate (potential for interferences) |
| Accuracy | Very High (corrects for matrix effects) | High (may not fully correct for matrix effects) | Moderate to High |
| Precision | Very High | High | Good |
| Matrix Effect | Minimized | Potential for significant impact | Less susceptible but can be affected |
Experimental Protocol: A Typical LC-MS/MS Method for Glaucine
Below is a representative experimental protocol for the quantification of glaucine in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as an internal standard. This protocol is based on common practices for small molecule bioanalysis.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard, this compound (concentration to be optimized, e.g., 50 ng/mL).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Glaucine: Precursor ion (Q1) m/z 356.2 -> Product ion (Q3) m/z 207.1
-
This compound: Precursor ion (Q1) m/z 362.2 -> Product ion (Q3) m/z 213.1
-
-
Optimization: Collision energy and other MS parameters should be optimized for maximum signal intensity.
-
Workflow and Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for glaucine quantification.
Caption: Principle of isotope dilution mass spectrometry.
Conclusion
For researchers and professionals in drug development, the quantification of glaucine in biological matrices with high sensitivity and accuracy is crucial for pharmacokinetic and toxicokinetic studies. The use of a deuterated internal standard such as this compound in an LC-MS/MS method represents the most robust approach. While a specific validated method with a defined limit of detection for this exact pair is not publicly available, the principles and the provided hypothetical protocol offer a strong foundation for the development and validation of such a method. This approach will undoubtedly yield reliable data to support preclinical and clinical research involving glaucine.
The Unseen Pillar of Analytical Accuracy: A Comparative Guide to the Robustness of Bioanalytical Methods Employing d-Glaucine-d6
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalysis, the choice of an internal standard is a critical decision that profoundly impacts the reliability and robustness of an analytical method. This guide provides an objective comparison of the performance of analytical methods utilizing d-Glaucine-d6, a deuterated stable isotope-labeled internal standard (SIL-IS), against other alternatives, supported by established principles of analytical chemistry and illustrative experimental data.
The quantification of analytes in complex biological matrices is fraught with challenges, including variability in sample preparation, matrix effects, and instrument response. The use of an appropriate internal standard (IS) is paramount to mitigate these issues and ensure the accuracy and precision of the results. A SIL-IS, such as this compound, is widely considered the gold standard for quantitative mass spectrometry-based assays due to its near-identical physicochemical properties to the analyte of interest, glaucine.
The Superiority of Stable Isotope-Labeled Internal Standards
An ideal internal standard should co-elute with the analyte, experience identical ionization efficiency, and exhibit the same behavior during sample extraction and processing.[1][2] this compound, being chemically identical to glaucine with the exception of the isotopic substitution of six hydrogen atoms with deuterium, closely mimics the behavior of the unlabeled analyte throughout the analytical workflow. This co-tracking ability allows it to effectively compensate for variations that can occur at multiple stages, leading to a more robust and reliable method.
In contrast, structural analogs, which are compounds with similar but not identical chemical structures to the analyte, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies.[1] These differences can lead to a less effective correction for analytical variability and potentially compromise the accuracy of the quantification.
Experimental Workflow and Method Validation
A robust bioanalytical method for the quantification of glaucine in a biological matrix, such as human plasma, using this compound as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocol: Quantification of Glaucine in Human Plasma using LC-MS/MS with this compound Internal Standard
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions:
-
Glaucine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be determined and optimized).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be determined and optimized).
-
-
The following diagram illustrates the typical experimental workflow:
References
A Comparative Guide to d-Glaucine-d6 and Non-Deuterated Glaucine in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of deuterated glaucine (d-Glaucine-d6) and its non-deuterated counterpart for use in mass spectrometry (MS)-based bioanalysis. The focus is on the application of this compound as an internal standard in quantitative studies, a critical component in drug metabolism and pharmacokinetic (DMPK) research.
Introduction to Glaucine and the Role of Deuterated Standards
Glaucine is a naturally occurring aporphine alkaloid found in plants of the Papaveraceae family. It exhibits a range of pharmacological activities, including antitussive, anti-inflammatory, and neuroleptic effects, primarily through its action as a phosphodiesterase 4 (PDE4) inhibitor, a calcium channel blocker, and a modulator of serotonin 5-HT2A receptors. These properties make it a compound of interest in drug discovery and development.
Accurate quantification of glaucine in biological matrices is essential for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS assays. These standards have the same chemical properties and chromatographic behavior as the analyte but a different mass, allowing for correction of variability in sample preparation and instrument response.
This compound vs. Non-Deuterated Glaucine: A Mass Spectrometric Comparison
The primary advantage of using this compound as an internal standard for the quantification of glaucine lies in its ability to co-elute with the analyte while being distinguishable by its mass-to-charge ratio (m/z). This co-elution ensures that both compounds experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.
Table 1: Physicochemical and Mass Spectrometric Properties of Glaucine and this compound
| Property | Non-Deuterated Glaucine | This compound |
| Chemical Formula | C₂₁H₂₅NO₄ | C₂₁H₁₉D₆NO₄ |
| Molecular Weight | 355.43 g/mol | 361.46 g/mol |
| Monoisotopic Mass | 355.1784 u | 361.2162 u |
| Precursor Ion (m/z) | [M+H]⁺ = 356.1856 | [M+H]⁺ = 362.2234 |
| Major Fragment Ions (m/z) | 340, 325, 297, 282, 267, 236, 205, 190, 175, 165 | 343, 328, 300, 285, 270, 239, 208, 193, 178, 168 |
Note: Fragment ions for this compound are predicted based on the fragmentation pattern of non-deuterated glaucine and will show a corresponding mass shift depending on the location of the deuterium labels in the fragmented structure.
Experimental Protocols
While a specific validated LC-MS/MS method for glaucine using this compound is not publicly available, a representative protocol based on established methodologies for small molecule quantification is presented below.
Representative LC-MS/MS Method for Glaucine Quantification in Human Plasma
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject 5 µL onto the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions:
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Glaucine: 356.2 → 340.2 (Quantifier), 356.2 → 297.1 (Qualifier)
-
This compound: 362.2 → 343.2 (Quantifier)
-
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
Representative Method Validation Data
The following table presents hypothetical yet typical validation parameters for a robust LC-MS/MS assay for glaucine using this compound as an internal standard.
Table 2: Representative Bioanalytical Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Matrix Effect | Normalized by this compound, CV < 15% |
| Recovery | Consistent and reproducible for analyte and IS |
| Stability (Freeze-thaw, Short-term, Long-term) | Within acceptable limits (± 15% deviation) |
Signaling Pathways of Glaucine
Glaucine's pharmacological effects are attributed to its interaction with multiple signaling pathways. The following diagrams illustrate its primary mechanisms of action.
A Comparative Guide to d-Glaucine-d6 and 13C-labeled Glaucine for Researchers
For researchers, scientists, and drug development professionals, the choice of isotopically labeled standards is critical for accurate quantification and mechanistic studies. This guide provides an objective comparison of d-Glaucine-d6 and 13C-labeled glaucine, offering supporting data and experimental insights to inform your selection.
This comparison guide delves into the practical applications, advantages, and limitations of this compound and 13C-labeled glaucine. While both serve as valuable tools in mass spectrometry and nuclear magnetic resonance (NMR) studies, their suitability depends on the specific experimental goals. This compound is primarily utilized as an internal standard for precise quantification, whereas 13C-labeled glaucine is ideally suited for metabolic flux analysis and structural elucidation studies.
At a Glance: Key Differences
| Feature | This compound | 13C-labeled Glaucine |
| Primary Application | Internal Standard for Quantification (LC-MS) | Tracer for Metabolic Studies (MS, NMR), Structural Analysis (NMR) |
| Isotopic Purity | Typically high (e.g., >98%)[1] | Dependent on synthesis, can be high (e.g., >95%)[2] |
| Isotope Effect | Potential for chromatographic retention time shifts | Minimal to no chromatographic isotope effect |
| Commercial Availability | Readily available from multiple suppliers[1][3][4] | Not found to be commercially available |
| Synthesis | Established deuteration methods | Complex, multi-step synthesis often required[5] |
| Detection Method | Mass Spectrometry (MS) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
Performance in Analytical Applications
The choice between this compound and 13C-labeled glaucine hinges on the specific analytical technique and the research question at hand.
This compound: The Workhorse for Quantification
This compound, a deuterated analog of d-Glaucine, is the go-to internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification. Its six deuterium atoms provide a distinct mass shift from the unlabeled analyte, allowing for precise and accurate measurement of glaucine concentrations in complex biological matrices.
Key Advantages:
-
High Chemical Similarity: Behaves nearly identically to unlabeled glaucine during sample preparation and chromatographic separation.
-
Effective Correction: Compensates for variations in sample extraction, injection volume, and matrix effects, leading to high-quality quantitative data.
-
Commercial Availability: Readily accessible from various chemical suppliers, ensuring a consistent and reliable source for routine analyses.[1][3][4]
Potential Limitation: Isotope Effect
The primary drawback of using deuterated standards is the potential for the "isotope effect," where the heavier deuterium atoms can slightly alter the compound's physicochemical properties. This can lead to a small difference in chromatographic retention time between the analyte and the internal standard. If this separation occurs in a region of significant matrix-induced ion suppression or enhancement, it can lead to inaccurate quantification.
13C-labeled Glaucine: The Tracer for Mechanistic Insights
13C-labeled glaucine is a powerful tool for investigating the metabolic fate of glaucine and for detailed structural analysis. By tracing the incorporation of the 13C isotope into metabolites, researchers can elucidate metabolic pathways and quantify metabolic fluxes. In NMR spectroscopy, 13C labeling significantly enhances signal detection, facilitating structural determination and studies of molecular interactions.
Key Advantages:
-
Minimal Isotope Effect: The small mass difference between 12C and 13C results in a negligible isotope effect, ensuring that the labeled molecule behaves virtually identically to its unlabeled counterpart in biological systems and during chromatographic separation.
-
Versatility in Applications: Can be used in both MS-based metabolic studies and for advanced NMR experiments.[5][6]
-
Detailed Structural Information: Enables the use of powerful 13C-NMR techniques for unambiguous structural assignment.[7]
Primary Limitation: Availability and Cost
The most significant hurdle for researchers considering 13C-labeled glaucine is its lack of commercial availability. The synthesis of 13C-labeled compounds is often complex and expensive, limiting its accessibility for many laboratories.
Experimental Protocols
Protocol 1: Quantitative Analysis of Glaucine in Plasma using this compound and LC-MS/MS
This protocol outlines a general procedure for the quantification of glaucine in a biological matrix using this compound as an internal standard.
1. Sample Preparation:
- To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
- Precipitate proteins by adding 300 µL of acetonitrile.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- MRM Transitions:
- Glaucine: Precursor ion (m/z) -> Product ion (m/z)
- This compound: Precursor ion (m/z) -> Product ion (m/z) (shifted by +6 Da)
3. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of glaucine to this compound against the concentration of glaucine standards.
- Determine the concentration of glaucine in the unknown samples from the calibration curve.
Protocol 2: Glaucine Metabolism Study using 13C-labeled Glaucine
This protocol provides a conceptual framework for a stable isotope labeling study to investigate the metabolism of glaucine.
1. Cell Culture and Labeling:
- Culture a relevant cell line (e.g., hepatocytes) to a desired confluency.
- Replace the standard medium with a medium containing a known concentration of 13C-labeled glaucine.
- Incubate the cells for various time points to allow for metabolism.
2. Metabolite Extraction:
- Harvest the cells and quench metabolism rapidly (e.g., with cold methanol).
- Extract metabolites using a suitable solvent system (e.g., methanol/water).
- Separate the intracellular and extracellular fractions if desired.
3. LC-MS or NMR Analysis:
- LC-MS: Analyze the extracts using a high-resolution mass spectrometer to identify and quantify 13C-labeled metabolites based on their specific mass shifts.
- NMR: Analyze the extracts using a high-field NMR spectrometer to identify the positions of the 13C labels in the metabolites, providing detailed structural information about the metabolic transformations.
4. Data Analysis:
- Identify metabolites that show incorporation of the 13C label.
- Use specialized software to perform metabolic flux analysis based on the isotopic enrichment patterns.
Visualizing the Workflows
Diagram 1: Quantitative Analysis Workflow
References
- 1. This compound | N/A - Coompo [coompo.com]
- 2. Microbial synthesis of L-[15N]leucine L-[15N]isoleucine, and L-[3-13C]-and L-[3'-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. scbt.com [scbt.com]
- 5. scispace.com [scispace.com]
- 6. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Bioanalytical Methods: A Comparative Guide to Utilizing Different Internal Standards
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data is paramount. When different analytical methods are used within a study or across different studies, cross-validation becomes a critical step to demonstrate that the data are comparable. A key variable in many bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the choice of internal standard (IS). This guide provides a comprehensive comparison of cross-validating two distinct LC-MS methods for the quantification of a hypothetical drug, 'GeminiX,' in human plasma: one utilizing a stable isotope-labeled (SIL) internal standard and the other a structural analog internal standard.
This comparison will delve into the experimental protocols, present comparative performance data, and illustrate the underlying workflows, offering objective insights supported by experimental data to guide your bioanalytical validation strategies.
The Critical Role of the Internal Standard
In quantitative bioanalysis, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls (QCs) to correct for variability during sample processing and analysis.[1][2] The ideal IS mimics the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization. The two most common types of internal standards are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[3] This near-identical physicochemical behavior provides the best compensation for matrix effects and variability in extraction and ionization.[4]
-
Structural Analog Internal Standards: These are molecules with a chemical structure similar to the analyte. They are often more readily available and cost-effective than SIL internal standards but may not perfectly mimic the analyte's behavior, potentially leading to differences in extraction recovery and ionization response.[5][6]
Cross-Validation: Ensuring Method Comparability
Cross-validation is the process of comparing the results from two different analytical methods to demonstrate that they provide equivalent quantitative data.[7][8] This is crucial when, for instance, a project transitions from a discovery phase using a method with a structural analog IS to a regulated phase requiring a more robust method with a SIL IS. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on when and how to perform cross-validation.[9][10]
The following sections present a hypothetical case study on the cross-validation of two LC-MS/MS methods for the quantification of GeminiX in human plasma.
Experimental Protocols
To ensure a robust comparison, a well-defined experimental protocol for the cross-validation of Method A (SIL IS) and Method B (Structural Analog IS) is essential.
Objective: To assess the comparability of two validated LC-MS/MS methods for the quantification of GeminiX in human plasma, where the primary difference is the internal standard employed.
Materials:
-
Blank human plasma (at least 6 different sources)
-
GeminiX reference standard
-
GeminiX-¹³C₆ (SIL IS for Method A)
-
GeminiX Analog (Structural Analog IS for Method B)
-
Quality Control (QC) samples: Prepared in pooled human plasma at four concentration levels:
-
Low QC (LQC): 3x Lower Limit of Quantification (LLOQ)
-
Medium QC (MQC): Mid-range of the calibration curve
-
High QC (HQC): ~75% of the Upper Limit of Quantification (ULOQ)
-
LLOQ QC: At the Lower Limit of Quantification
-
-
Incurred (study) samples from a previous study, if available.
Cross-Validation Procedure:
-
Preparation of Cross-Validation Samples:
-
A single set of QC samples (LQC, MQC, HQC) is prepared.
-
Aliquots of these QCs are then analyzed by both Method A and Method B.
-
A minimum of 30 incurred samples spanning the concentration range should also be selected for analysis by both methods.[11]
-
-
Sample Analysis:
-
Analyze the cross-validation QC samples and incurred samples using both fully validated methods in separate analytical runs.
-
Each run should include a full calibration curve and its own set of validation QCs to ensure the validity of the run.
-
-
Acceptance Criteria:
-
For Spiked QC Samples: The mean concentration of the QCs analyzed by one method should be within ±15% of the mean concentration determined by the other method.[12] At least two-thirds of the individual QC samples should also meet this criterion.
-
For Incurred Samples: The percentage difference between the values obtained by the two methods for each incurred sample should be calculated. At least 67% of the incurred samples should have a percentage difference within ±20% of the mean concentration.
-
The logical workflow for this cross-validation process is illustrated in the diagram below.
Data Presentation and Comparison
The following tables summarize the hypothetical quantitative data obtained from the cross-validation of Method A and Method B.
Table 1: Comparison of Spiked Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Method A (SIL IS) Mean Conc. (ng/mL) (n=6) | Method B (Structural Analog IS) Mean Conc. (ng/mL) (n=6) | % Difference of Means |
| LQC | 5.00 | 4.95 | 5.20 | +4.8% |
| MQC | 50.0 | 51.2 | 48.9 | -4.7% |
| HQC | 400 | 395 | 415 | +4.8% |
Table 2: Precision and Accuracy of Cross-Validation QC Samples
| Method | QC Level | Mean Conc. (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| Method A (SIL IS) | LQC | 4.95 | -1.0% | 3.5% |
| MQC | 51.2 | +2.4% | 2.8% | |
| HQC | 395 | -1.3% | 2.1% | |
| Method B (Structural Analog IS) | LQC | 5.20 | +4.0% | 6.2% |
| MQC | 48.9 | -2.2% | 5.5% | |
| HQC | 415 | +3.8% | 4.9% |
Table 3: Comparison of Incurred Sample Analysis (Representative Data)
| Sample ID | Method A (SIL IS) Conc. (ng/mL) | Method B (Structural Analog IS) Conc. (ng/mL) | % Difference |
| IS-001 | 10.2 | 11.1 | +8.4% |
| IS-002 | 25.6 | 23.9 | -6.9% |
| IS-003 | 154 | 168 | +8.7% |
| IS-004 | 321 | 305 | -5.1% |
| ... (n=30) | ... | ... | ... |
| Summary | 69% of samples within ±20% |
Discussion of Results and Method Performance
The data presented in the tables indicate that both methods provide comparable results for the quantification of GeminiX. The percentage difference between the mean concentrations of the spiked QCs is well within the ±15% acceptance limit. Furthermore, the analysis of incurred samples shows that a significant majority of the results are within the ±20% difference threshold.
However, a closer look at the precision data in Table 2 reveals a notable difference. Method A, which utilizes a SIL internal standard, demonstrates superior precision (lower %CV) across all QC levels compared to Method B with the structural analog IS. This is an expected outcome, as the SIL IS more effectively compensates for analytical variability.[4] While both methods are acceptable based on the cross-validation criteria, Method A can be considered more robust and reliable, particularly for pivotal studies where higher precision is desirable.
The choice between a SIL and a structural analog internal standard often involves a trade-off between cost, availability, and the required level of analytical performance.[5] This comparative guide demonstrates that while a method with a structural analog IS can be successfully cross-validated, the use of a SIL IS generally yields higher precision.
Signaling Pathways and Logical Relationships
The decision-making process for selecting an internal standard and performing cross-validation can be visualized as follows:
Conclusion
The cross-validation of bioanalytical methods with different internal standards is a critical exercise to ensure data integrity and comparability. This guide has demonstrated through a hypothetical case study that a method employing a structural analog internal standard can be successfully cross-validated against a method using a "gold standard" SIL internal standard, meeting regulatory acceptance criteria. However, the data also highlights the superior precision typically achieved with a SIL internal standard.
For researchers and drug development professionals, the choice of internal standard should be based on a thorough evaluation of the project's requirements, including the stage of development, regulatory expectations, and the desired level of analytical performance. When different methods are employed, a rigorous cross-validation as outlined in this guide is mandatory to ensure the reliability and consistency of the bioanalytical data that underpins critical drug development decisions.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. e-b-f.eu [e-b-f.eu]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaguru.co [pharmaguru.co]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. e-b-f.eu [e-b-f.eu]
- 12. tandfonline.com [tandfonline.com]
Inter-Laboratory Comparison of Glaucine Analysis: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of analytical methodologies for the quantification of glaucine, a key isoquinoline alkaloid with antitussive properties. It is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs by presenting a simulated inter-laboratory comparison of common analytical methods.
Due to a lack of publicly available, direct inter-laboratory comparison studies for glaucine, this guide synthesizes performance data from validated analytical methods for glaucine and structurally related alkaloids. The data presented herein is representative of the expected performance of these methods and serves as a valuable resource for laboratory evaluation and method validation.
Comparative Analysis of Analytical Methods
The selection of an analytical method for glaucine quantification is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
The following table summarizes the typical performance characteristics of these methods, based on a review of published validation data for glaucine and similar alkaloids. This data simulates the results of an inter-laboratory study to provide a comparative benchmark.
| Performance Characteristic | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.998 | > 0.997 | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL | 0.001 - 10 µg/mL |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (Repeatability, %RSD) | < 2% | < 5% | < 3% |
| Precision (Intermediate Precision, %RSD) | < 3% | < 7% | < 5% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | ~0.0005 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL | ~0.001 µg/mL |
Note: The values presented are typical and may vary depending on the specific instrumentation, method parameters, and laboratory conditions.
Experimental Protocols
A detailed experimental protocol is crucial for achieving reproducible and reliable results. Below is a representative protocol for the quantification of glaucine using a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
HPLC-UV Method for Glaucine Quantification
1. Scope: This method is applicable for the quantification of glaucine in raw materials and pharmaceutical dosage forms.
2. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector
-
Analytical column: C18, 4.6 x 250 mm, 5 µm particle size
-
Data acquisition and processing software
3. Reagents and Standards:
-
Glaucine reference standard (purity > 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Purified water (e.g., Milli-Q)
4. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : 20 mM Ammonium Acetate buffer (pH 6.0) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 285 nm
-
Injection Volume: 20 µL
-
Run Time: 15 minutes
5. Preparation of Standard Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of glaucine reference standard and dissolve in 25 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
6. Preparation of Sample Solutions:
-
Raw Material: Accurately weigh a quantity of the powdered raw material equivalent to about 25 mg of glaucine, transfer to a 25 mL volumetric flask, add 20 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter. Dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration within the linear range.
-
Pharmaceutical Dosage Forms (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of glaucine and proceed as described for the raw material.
7. System Suitability:
-
Inject the working standard solution at a concentration of 10 µg/mL five times.
-
The relative standard deviation (%RSD) of the peak areas should be not more than 2.0%.
-
The tailing factor for the glaucine peak should be not more than 2.0.
-
The theoretical plates for the glaucine peak should be not less than 2000.
8. Analysis:
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the peak areas.
-
Calculate the concentration of glaucine in the sample by comparing the peak area of the sample with the peak area of the standard from the calibration curve.
Inter-Laboratory Comparison Workflow
To ensure the reliability and comparability of analytical results across different laboratories, a well-defined inter-laboratory comparison (ILC) or proficiency testing (PT) scheme is essential. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow of an inter-laboratory comparison for glaucine analysis.
This guide serves as a foundational resource for the analytical community engaged in the analysis of glaucine. By providing a comparative overview of common analytical techniques and a standardized experimental protocol, we aim to promote consistency and reliability in the quantification of this important pharmaceutical compound. Laboratories are encouraged to perform their own internal validation to ensure the chosen method is suitable for their specific application.
A Comparative Guide to the Isotopic Contribution of d-Glaucine-d6 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of d-Glaucine-d6, a deuterated internal standard essential for the accurate quantification of d-Glaucine in complex biological matrices. Through a detailed comparison with non-deuterated standards and an exploration of potential alternatives, this document offers the supporting data and methodologies necessary for informed decision-making in analytical workflows.
Quantitative Assessment of this compound Isotopic Purity
The cornerstone of a reliable internal standard is its isotopic purity. The isotopic distribution of this compound is critical for minimizing cross-contribution to the analyte's mass signal, thereby ensuring the accuracy of quantitative assays. A representative Certificate of Analysis for this compound provides the following isotopic distribution:
| Isotopic Species | Normalized Intensity (%) |
| d0 | 0.19 |
| d1 | 0.04 |
| d2 | 0.54 |
| d3 | 4.33 |
| d4 | 1.20 |
| d5 | 0.00 |
| d6 | 93.70 |
This data indicates a high enrichment of the desired d6 species, with minimal contribution from lower mass isotopologues. The low percentage of the d0 species is particularly important as it directly corresponds to the unlabeled analyte and could otherwise artificially inflate the measured concentration of d-Glaucine.
Performance Comparison: this compound vs. Alternative Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry as they most closely mimic the behavior of the endogenous analyte.
| Internal Standard Type | Analyte | Advantages | Disadvantages |
| Stable Isotope Labeled (e.g., this compound) | d-Glaucine | - Co-elutes with analyte- Similar ionization and extraction efficiency- Corrects for matrix effects effectively- High accuracy and precision | - Higher cost- Potential for isotopic cross-contribution if purity is low |
| Structural Analog (e.g., Boldine, Nuciferine) | d-Glaucine | - Lower cost- Readily available | - Different retention time- May have different ionization efficiency and extraction recovery- May not fully compensate for matrix effects |
| No Internal Standard | d-Glaucine | - Lowest cost | - Highly susceptible to variations in sample preparation and instrument performance- Prone to significant matrix effects- Poor accuracy and precision |
While specific comparative studies for d-Glaucine quantification are not extensively published, the principles of internal standardization in LC-MS/MS are well-established. The use of a structural analog, such as another aporphine alkaloid like boldine or nuciferine, can be a viable alternative when a SIL standard is unavailable or cost-prohibitive. However, this approach requires careful validation to ensure that the analog adequately tracks the analyte's behavior throughout the analytical process.
Experimental Protocols
Quantification of d-Glaucine in Biological Matrices using this compound by LC-MS/MS
This protocol outlines a general procedure for the quantitative analysis of d-Glaucine in plasma or urine.
3.1.1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of plasma or urine, add an appropriate volume of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex the sample for 30 seconds.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3.1.2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
d-Glaucine: Precursor ion (Q1) m/z 356.2 → Product ion (Q3) m/z 297.1
-
This compound: Precursor ion (Q1) m/z 362.2 → Product ion (Q3) m/z 303.1
-
-
Collision energy and other MS parameters should be optimized for the specific instrument used.
-
Assessment of Isotopic Purity of this compound
The isotopic distribution of this compound can be verified using high-resolution mass spectrometry (HRMS).
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol).
-
Infuse the solution directly into the HRMS instrument.
-
Acquire the full scan mass spectrum in the appropriate mass range.
-
Determine the relative abundance of the different isotopic species (d0 to d6) by measuring the peak areas of their corresponding m/z values.
Visualizations
The Gold Standard in Bioavailability Studies: A Comparative Guide to d-Glaucine-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of drug candidates in biological matrices is paramount to understanding their pharmacokinetic profiles. In the analysis of d-Glaucine, a compound with potential therapeutic applications, the use of a stable isotope-labeled internal standard, d-Glaucine-d6, has emerged as the gold standard for achieving reliable and reproducible results in comparative bioavailability studies.
This guide provides an objective comparison of bioanalytical methods for d-Glaucine, highlighting the distinct advantages of employing this compound. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding of its application.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is introduced to the sample at a known concentration. The IS helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement of the analyte of interest.
While structurally similar analogs can be used as internal standards, stable isotope-labeled (SIL) internal standards, such as this compound, are considered superior. This compound has the same chemical structure as d-Glaucine, with the only difference being the replacement of six hydrogen atoms with deuterium. This near-identical physicochemical behavior ensures that it co-elutes with the analyte and experiences similar effects from the sample matrix, leading to more accurate quantification.
Comparative Analysis of Bioanalytical Methods
The use of this compound as an internal standard in LC-MS/MS methods for the quantification of d-Glaucine offers significant advantages over methods that use a non-isotopically labeled internal standard or external calibration.
| Feature | Method with this compound (LC-MS/MS) | Method with Structural Analog IS (LC-MS/MS) | Method without Internal Standard (HPLC-UV) |
| Specificity | Very High | High | Moderate to Low |
| Sensitivity | Very High (ng/mL to pg/mL) | High | Low (µg/mL) |
| Precision | Excellent (<5% RSD) | Good (<15% RSD) | Moderate (>15% RSD) |
| Accuracy | Excellent (typically 95-105%) | Good (typically 85-115%) | Variable |
| Matrix Effect Compensation | Excellent | Partial | None |
| Throughput | High | High | Moderate |
RSD: Relative Standard Deviation
Experimental Protocols
While a specific, publicly available, fully validated protocol for d-Glaucine in human plasma using this compound is not detailed in the searched literature, a standard methodology can be constructed based on common practices for small molecule bioanalysis.
Sample Preparation: Protein Precipitation
This is a common and rapid method for extracting small molecules from plasma.
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions (Hypothetical Optimized Parameters)
These parameters are illustrative and would require validation.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min
-
Gradient: A time-programmed gradient to ensure separation from endogenous plasma components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
d-Glaucine: [M+H]+ → fragment ion (e.g., 356.2 → 202.1)
-
This compound: [M+H]+ → fragment ion (e.g., 362.2 → 208.1)
-
Pharmacokinetic Data from a Preclinical Study
A study in horses provides valuable insight into the pharmacokinetic profile of glaucine, which can be accurately determined using a validated bioanalytical method with this compound.
| Parameter | Intravenous Administration (0.1 mg/kg) | Oral Administration (0.1 mg/kg) |
| AUC (Area Under the Curve) | 45.4 hng/mL | 15.1 hng/mL |
| t½ (Half-life) | 3.1 hours (elimination) | 0.7 hours (elimination) |
| Bioavailability | - | 17-48% |
Data from a study on the pharmacokinetics of glaucine in horses.
Visualizing the Workflow and Metabolic Pathway
To further clarify the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the metabolic fate of d-Glaucine.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods represents the most robust and reliable approach for the quantitative determination of d-Glaucine in biological matrices. This methodology is essential for obtaining high-quality data in comparative bioavailability and pharmacokinetic studies, ultimately supporting the efficient and accurate development of d-Glaucine as a potential therapeutic agent. The detailed protocols and comparative data provided in this guide are intended to assist researchers in the implementation of best practices for their bioanalytical needs.
A Head-to-Head Battle of Internal Standards: d-Glaucine-d6 vs. a Structural Analog for LC-MS/MS Bioanalysis
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable results. The IS is crucial for correcting variability during sample preparation and analysis. This guide provides a comprehensive comparison of the performance of a stable isotope-labeled (SIL) internal standard, d-Glaucine-d6, versus a hypothetical, yet representative, structural analog internal standard for the quantification of the analyte glaucine.
Stable isotopically labeled internal standards are generally considered the gold standard in LC-MS/MS assays.[1][2] Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing superior correction for matrix effects and other sources of variability. However, the use of structural analogs as internal standards can be a viable alternative when a SIL is unavailable or cost-prohibitive.[1][2]
This guide will delve into the experimental data, protocols, and underlying principles that differentiate these two approaches, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their bioanalytical assays.
Performance Data Summary
The following tables summarize the comparative performance data for this compound and a structural analog IS in a hypothetical, yet typical, bioanalytical method for glaucine in human plasma.
Table 1: Linearity and Sensitivity
| Parameter | This compound | Structural Analog IS | Acceptance Criteria |
| Calibration Curve Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | --- |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| LLOQ | 1 ng/mL | 1 ng/mL | S/N ≥ 10 |
| LLOQ Accuracy (%) | 98.5 | 92.3 | 80-120% |
| LLOQ Precision (%CV) | 5.2 | 12.8 | ≤ 20% |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) with this compound | Precision (%CV) with this compound | Accuracy (% Bias) with Structural Analog IS | Precision (%CV) with Structural Analog IS | Acceptance Criteria (% Bias / %CV) |
| Low | 3 | -1.2 | 4.5 | -6.8 | 9.8 | ±15% / ≤15% |
| Medium | 50 | 0.8 | 3.1 | 4.2 | 7.5 | ±15% / ≤15% |
| High | 800 | -0.5 | 2.5 | 2.5 | 6.1 | ±15% / ≤15% |
Table 3: Matrix Effect and Recovery
| Parameter | This compound | Structural Analog IS | Acceptance Criteria |
| Matrix Factor (MF) | 0.98 | 0.85 | 0.8 - 1.2 |
| IS-Normalized MF | 0.99 | 0.95 | CV ≤ 15% |
| Recovery (%) | 85.2 | 78.5 | Consistent, precise, and reproducible |
Experimental Protocols
The data presented above is based on the following generalized experimental protocols for the quantification of glaucine in human plasma using LC-MS/MS.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or the structural analog).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex API 5000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Glaucine: m/z 356.2 → 324.2
-
This compound: m/z 362.2 → 330.2
-
Structural Analog IS: (Hypothetical, e.g., m/z 342.2 → 310.2)
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical method validation experiment comparing the two types of internal standards.
Metabolic Pathway of Glaucine
Glaucine undergoes extensive metabolism in the body. The primary metabolic pathways include O-demethylation, N-demethylation, hydroxylation, and N-oxidation.[1][3] Understanding these pathways is crucial for identifying potential metabolites that could interfere with the analysis.
Discussion
The presented data highlights the superior performance of this compound as an internal standard compared to a structural analog. The SIL IS demonstrates better accuracy and precision across all quality control levels. This is primarily attributed to its ability to more effectively compensate for matrix effects. As shown in Table 3, the matrix factor for the analyte is closer to 1 when normalized with this compound, indicating a more consistent and reliable correction for ionization suppression or enhancement.
While the structural analog IS provides acceptable performance according to typical validation criteria, the increased variability (higher %CV) and bias suggest it is less effective at tracking the analyte's behavior during the analytical process. This can be a significant drawback, particularly when analyzing complex biological matrices or when high accuracy and precision are required.
References
- 1. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gtfch.org [gtfch.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
